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1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene Documentation Hub

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  • Product: 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene
  • CAS: 39568-98-4

Core Science & Biosynthesis

Foundational

The Hexasubstituted Scaffold: A Technical Guide to 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (CAS 39568-98-4)

Executive Summary In the realm of advanced materials and synthetic organic chemistry, highly sterically hindered, multi-halogenated aromatic compounds represent a specialized class of building blocks. 1,2,4,5-Tetrabromo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced materials and synthetic organic chemistry, highly sterically hindered, multi-halogenated aromatic compounds represent a specialized class of building blocks. 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (CAS 39568-98-4) —also known as 2,3,5,6-tetrabromo- α , α '-dichloro-p-xylene—is a prime example of such molecular architecture. By combining the extreme thermal stability and flame-retardant properties of a perbrominated aromatic core with the electrophilic reactivity of two benzylic chlorides, this compound serves as a critical bifunctional monomer.

This whitepaper provides an in-depth mechanistic analysis of CAS 39568-98-4, detailing its physicochemical profile, synthesis pathways, and advanced applications in hyper-crosslinked polymers (HCPs), reactive flame retardants, and macrocyclic drug development scaffolds.

Physicochemical Architecture & Quantitative Profiling

The utility of CAS 39568-98-4 stems from its rigid, planar geometry and extreme electron density. The four bulky bromine atoms lock the aromatic ring, severely restricting the rotational freedom of the adjacent chloromethyl groups. This steric bulk is highly advantageous in drug development for reducing entropic penalties during target binding, and in polymer chemistry for preventing the collapse of microporous networks.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Significance
IUPAC Name 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzeneDefines the fully substituted hexacoordinate ring structure.
CAS Number 39568-98-4Primary regulatory and database identifier[1].
Molecular Formula C₈H₄Br₄Cl₂High halogen-to-carbon ratio dictates thermal stability.
Molecular Weight 490.64 g/mol High mass density due to tetrabromination [1].
Computed XLogP3 5.5Indicates extreme hydrophobicity; requires non-polar solvents for reactions.
Topological Polar Surface Area 0 ŲComplete absence of hydrogen bond donors/acceptors [1].
Reactive Sites 2 x Benzylic Chlorides (-CH₂Cl)Bifunctional electrophile for Sₙ2 or Friedel-Crafts reactions.

Mechanistic Synthesis & Production Workflows

The industrial and laboratory synthesis of CAS 39568-98-4 relies on the exhaustive electrophilic aromatic substitution (EAS) of 1,4-bis(chloromethyl)benzene [2]. Because the existing chloromethyl groups weakly deactivate the benzene ring, achieving complete tetrabromination requires forcing conditions.

Synthesis_Pathway A 1,4-Bis(chloromethyl)benzene (Precursor) B Electrophilic Aromatic Substitution Catalyst: Fe / FeBr3 A->B Br2 (Excess) 40-60°C C 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (CAS 39568-98-4) B->C Exhaustive Bromination

Figure 1: Mechanistic synthesis pathway of CAS 39568-98-4 via exhaustive bromination.

Protocol 1: Exhaustive Bromination Synthesis

This protocol is designed as a self-validating system to ensure maximum yield and purity.

  • Reaction Setup: Equip a multi-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a robust HBr scrubber system (10% NaOH trap).

    • Causality: The reaction generates stoichiometric equivalents of toxic HBr gas; the scrubber is mandatory for safety and to drive the reaction forward by removing the gaseous byproduct.

  • Catalyst Initiation: Dissolve 1,4-bis(chloromethyl)benzene in anhydrous carbon tetrachloride (CCl₄) or chloroform. Add 5 mol% of iron (Fe) powder.

    • Causality: The Fe powder reacts with the incoming Br₂ to generate FeBr₃ in situ, which is a highly active Lewis acid necessary to polarize the Br-Br bond for the sterically hindered 3rd and 4th bromination steps.

  • Bromine Addition: Slowly add an excess of elemental bromine (Br₂) dropwise at room temperature.

    • Causality: Slow addition controls the highly exothermic initial bromination.

  • Thermal Activation: Gradually heat the reaction mixture to 60°C and maintain for 12 hours.

    • Causality: The final bromination steps face massive steric hindrance. Thermal energy is required to overcome this activation barrier without cleaving the sensitive benzylic C-Cl bonds.

  • Quenching & Isolation: Cool the mixture and quench with aqueous sodium bisulfite (NaHSO₃) to neutralize unreacted Br₂. Extract the organic layer, dry over MgSO₄, and recrystallize the crude product from hot toluene.

  • Self-Validation Checkpoint: Analyze the product via GC-MS. The mass spectrum must show a molecular ion peak at m/z ~490.6 with a highly distinct isotopic multiplet characteristic of a Br₄Cl₂ cluster. The absence of m/z ~411 indicates complete conversion (no tribrominated intermediates remaining).

Application Matrix in Advanced Materials & Drug Development

The dual nature of CAS 39568-98-4—an inert, bulky core flanked by highly reactive electrophilic arms—makes it a versatile platform [3].

Application_Matrix Monomer CAS 39568-98-4 (Bifunctional Core) HCP Hyper-Crosslinked Polymers (HCPs) Monomer->HCP Friedel-Crafts Alkylation FR Reactive Flame Retardants Monomer->FR Polycondensation Macro Cyclophanes & Macrocycles Monomer->Macro High-Dilution Coupling

Figure 2: Application matrix of CAS 39568-98-4 in advanced materials and drug development.

  • Reactive Flame Retardants: With a bromine content exceeding 65% by weight, it acts as a premium flame retardant. Unlike additive retardants that leach over time, CAS 39568-98-4 can be covalently polymerized into epoxy or polyurethane matrices via nucleophilic displacement of its chlorides, ensuring permanent thermal stability.

  • Drug Development (Cyclophanes): In medicinal chemistry, the compound is used to synthesize macrocyclic cyclophanes. The massive steric hindrance of the tetrabromobenzene core restricts conformational flexibility, creating rigid scaffolds that can bind to challenging protein-protein interaction (PPI) interfaces with minimal entropic loss.

  • Hyper-Crosslinked Polymers (HCPs): It acts as a primary cross-linker. The rigid core prevents the resulting polymer chains from collapsing, yielding microporous networks with high Brunauer-Emmett-Teller (BET) surface areas for gas capture and catalysis.

Experimental Protocols: Polymerization & Cross-linking

Protocol 2: Synthesis of Microporous Hyper-Crosslinked Polymers (HCPs)

To harness the structural rigidity of CAS 39568-98-4, researchers frequently deploy it in Friedel-Crafts alkylation networks.

  • Monomer Preparation: In a nitrogen-filled glovebox, dissolve CAS 39568-98-4 and a co-monomer (e.g., benzene or biphenyl) in anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Introduction: Add 2.5 molar equivalents of anhydrous Iron(III) chloride (FeCl₃).

    • Causality: FeCl₃ is a potent Lewis acid that abstracts the chloride from the benzylic position, generating a highly reactive carbocation. Anhydrous conditions are critical because moisture immediately hydrolyzes and deactivates FeCl₃.

  • Network Formation: Seal the reaction vessel and heat to 80°C for 24 hours.

    • Causality: The elevated temperature drives the extensive cross-linking required to form a monolithic gel, overcoming the steric hindrance of the brominated core.

  • Purification (Soxhlet Extraction): Wash the resulting dark brown monolith with methanol. Transfer the solid to a Soxhlet extractor and reflux with a 1:1 mixture of Methanol/THF for 48 hours.

    • Causality: This exhaustive extraction is mandatory to flush out trapped FeCl₃ catalyst and unreacted oligomers, which would otherwise block the micropores and artificially lower the measured surface area.

  • Self-Validation Checkpoint:

    • In-process: Route the condenser exhaust through a pH indicator trap. The cessation of HCl gas evolution validates the completion of the Friedel-Crafts alkylation.

    • Post-process: Perform Solid-State ¹³C NMR and FT-IR spectroscopy. The complete disappearance of the aliphatic C-Cl stretching band at ~1260 cm⁻¹ confirms total consumption of the reactive chloromethyl groups.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3016089, 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene." PubChem,[Link].

Exploratory

An In-Depth Technical Guide to the FTIR Spectroscopy of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene. It is designed to equip researchers and professionals with the necessary knowledge to accurately acquire, interpret, and utilize FTIR data for this complex halogenated aromatic compound.

Introduction: The Significance of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene is a highly substituted aromatic compound with a molecular formula of C₈H₄Br₄Cl₂.[1][2] Its structure, featuring a benzene ring heavily substituted with both bromine and chloromethyl groups, makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures and flame-retardant materials. The precise characterization of this molecule is paramount for its effective application, and FTIR spectroscopy serves as a rapid, non-destructive, and informative analytical technique for this purpose.

Fundamental Principles of FTIR Spectroscopy for Halogenated Aromatics

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are specific to the types of bonds and the overall molecular structure. For 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene, the FTIR spectrum will be dominated by the vibrational modes of the benzene ring, the C-H bonds of the chloromethyl groups, and the C-Br and C-Cl bonds.

The heavy substitution on the benzene ring significantly influences its vibrational modes. The four bromine atoms and two chloromethyl groups alter the electron distribution and symmetry of the ring, leading to shifts in the characteristic aromatic C=C stretching and C-H bending frequencies.[3] The presence of multiple halogen atoms (bromine and chlorine) introduces strong absorptions in the fingerprint region of the spectrum, which can be diagnostic for this class of compounds.

Experimental Protocol: ATR-FTIR Analysis of Solid 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

Attenuated Total Reflectance (ATR) is the recommended sampling technique for obtaining the FTIR spectrum of solid 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene due to its minimal sample preparation and high-quality, reproducible results.[4]

Instrumentation and Materials
  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

  • 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (solid powder).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Methodology
  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent to remove any residues from previous measurements. Allow the crystal to air dry completely.

  • Background Spectrum Acquisition: Before analyzing the sample, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene onto the center of the ATR crystal.[5][6]

  • Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.[5][7] This is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

  • Data Processing: After acquisition, the background spectrum is automatically subtracted from the sample spectrum. If necessary, perform a baseline correction to obtain a flat baseline.

  • Post-Measurement Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 1.

experimental_workflow A Clean ATR Crystal B Acquire Background Spectrum A->B Ensure no contaminants C Apply Solid Sample B->C Prepare for sample analysis D Apply Pressure C->D Ensure good contact E Acquire Sample Spectrum D->E Collect spectral data F Data Processing E->F Subtract background, baseline correct G Clean ATR Crystal F->G Final spectrum obtained

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Predicted Vibrational Modes

The following table summarizes the predicted characteristic infrared absorption bands for 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene based on its functional groups and the known effects of halogen substitution on aromatic systems.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C-H StretchWeak to MediumDue to the hexasubstituted nature of the ring, there are no aromatic C-H bonds, so this peak is expected to be absent.
2980 - 2850Aliphatic C-H Stretch (in -CH₂Cl)MediumAsymmetric and symmetric stretching of the C-H bonds in the chloromethyl groups.
1600 - 1400Aromatic C=C Ring StretchMedium to StrongThe heavy substitution with bromine will likely cause shifts and splitting of these bands. Multiple sharp peaks are expected in this region, which are characteristic of the substituted benzene ring.[8]
1470 - 1430CH₂ Scissoring (in -CH₂Cl)MediumBending vibration of the methylene groups.
1300 - 1200CH₂ Wagging (in -CH₂Cl)MediumAnother bending mode of the methylene groups.
Below 1000C-Br StretchStrongThe C-Br stretching vibrations typically appear in the lower frequency region of the fingerprint area. The presence of four C-Br bonds will likely result in strong, possibly overlapping, absorptions.
800 - 600C-Cl StretchStrongThe C-Cl stretching vibrations also occur in the fingerprint region.
Below 700Ring Bending ModesMedium to StrongOut-of-plane bending of the substituted benzene ring. The specific pattern can sometimes give clues about the substitution pattern, though this is complex for a hexasubstituted ring.

Causality Behind Experimental Choices

  • Why ATR-FTIR? Traditional transmission methods for solid samples, such as KBr pellets, can be laborious and prone to inconsistencies in sample preparation.[7][9] ATR-FTIR offers a simpler, faster, and more reproducible alternative, making it ideal for routine analysis and quality control.[4]

  • The Importance of Pressure: Applying adequate pressure in ATR is crucial because the infrared beam only penetrates a few microns into the sample.[9] Good contact ensures a strong enough interaction between the evanescent wave and the sample to produce a high-quality spectrum.[5]

  • Background Correction: The atmosphere contains infrared-active molecules like carbon dioxide and water vapor. A background scan allows the instrument's software to subtract these environmental interferences, resulting in a clean spectrum of only the sample.

Self-Validating Systems and Trustworthiness

The protocol described is designed to be a self-validating system. The reproducibility of the ATR-FTIR technique, when performed correctly, ensures that repeated measurements of the same sample will yield nearly identical spectra. For validation, one could:

  • Analyze a known standard before and after the sample to ensure instrument performance.

  • Perform multiple measurements of the same sample, repositioning it each time, to check for spectral consistency.

  • Compare the obtained spectrum with a library or a computationally predicted spectrum if available.

Conclusion

FTIR spectroscopy, particularly with the ATR sampling technique, is an invaluable tool for the structural characterization of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene. By understanding the fundamental principles and following a robust experimental protocol, researchers can obtain high-quality spectra. The interpretation of these spectra, guided by the predicted vibrational modes of its functional groups, allows for the confirmation of its chemical identity and can be used for quality assessment in various applications.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chinese Journal of Chemical Physics. (2025, August 29). For Review Only. Retrieved from [Link]

  • Spectroscopy. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene. Retrieved from [Link]

  • GSRS. (n.d.). 1,2,4,5-TETRABROMO-3,6-BIS(CHLOROMETHYL)BENZENE. Retrieved from [Link]

Sources

Foundational

Structural and Crystallographic Profiling of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

Executive Summary 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (CAS: 39568-98-4) is a highly congested, hexasubstituted aromatic compound[1]. In the realm of advanced materials and supramolecular chemistry, it serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (CAS: 39568-98-4) is a highly congested, hexasubstituted aromatic compound[1]. In the realm of advanced materials and supramolecular chemistry, it serves as a critical rigid-rod precursor for the synthesis of complex cyclophanes, conjugated polymers, and specialized metal-organic framework (MOF) linkers. As an application scientist, I approach the crystal structure of this molecule not just as a static geometric output, but as a dynamic equilibrium of extreme steric strain and highly directional non-covalent interactions. This whitepaper deconstructs the physical chemistry, crystallographic logic, and self-validating synthesis protocols required to isolate and characterize this unique molecular architecture.

Thermodynamic & Steric Causality in Molecular Geometry

To understand the crystal structure of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene, one must first analyze the intramolecular forces at play. In an idealized, unsubstituted state, a para-xylylene derivative possesses planar D2h​ symmetry. However, the introduction of four bulky bromine atoms (van der Waals radius ~1.85 Å) adjacent to the two chloromethyl ( −CH2​Cl ) groups induces severe steric clash.

Because the distance between adjacent carbons on the benzene ring is only ~1.40 Å, the −CH2​Cl groups cannot freely rotate[2]. To alleviate this immense steric repulsion, the chlorine atoms are forced out of the aromatic plane. This symmetry-breaking distortion locks the molecule into a rigid conformation. Consequently, the solid-state packing is entirely dictated by the need to minimize void space while accommodating these out-of-plane chlorine atoms.

Crystallographic Architecture & Supramolecular Assembly

Because the molecule lacks classical hydrogen bond donors or acceptors (Topological Polar Surface Area = 0 Ų), its crystalline lattice is governed entirely by halogen bonding and π−π stacking. The polarizability of the bromine atoms creates a region of positive electrostatic potential (the σ -hole) along the C-Br bond axis. These σ -holes interact with the electron-rich equatorial regions of adjacent halogens, forming robust Type II Br···Br and Br···Cl interactions.

Quantitative Data Summaries

The following tables synthesize the physicochemical properties and the resulting crystallographic parameters driven by these molecular constraints.

Table 1: Physicochemical and Computed Structural Properties

Property Value Causality / Significance
Molecular Weight 490.64 g/mol High mass density typical of polyhalogenated aromatics[1].
XLogP3 5.5 Extreme lipophilicity; dictates the choice of non-polar solvents for crystallization[1].

| Rotatable Bonds | 2 | Limited to the −CH2​Cl groups, though rotation is sterically hindered by ortho-bromines. | | Polar Surface Area | 0 Ų | Complete absence of hydrogen bonding; lattice relies entirely on halogen/ π interactions[2]. |

Table 2: Predicted Crystallographic Parameters | Parameter | Value | Implication for Solid-State Packing | | :--- | :--- | :--- | | Crystal System | Monoclinic | Typical for highly symmetric, sterically locked hexasubstituted benzenes. | | Space Group | P21​/c | Molecules likely sit on inversion centers, maximizing packing efficiency. | | Primary Interactions | Br···Br, Br···Cl | σ -hole interactions drive the directional assembly of 1D supramolecular chains. | | Aromatic Core Distance | ~3.4 - 3.6 Å | Standard π−π stacking distance, offset to minimize electrostatic repulsion. |

CrystalInteractions core C8H4Br4Cl2 Core Molecule steric Steric Clash (Br vs CH₂Cl) core->steric halobond Type II Halogen Bonds (Br···Br / Br···Cl) core->halobond pistack π-π Stacking (Aromatic Rings) core->pistack conform Out-of-Plane Chlorine Distortion steric->conform Minimizes Strain lattice 3D Supramolecular Lattice conform->lattice halobond->lattice Directs 1D Chains pistack->lattice Stabilizes Packing

Fig 1: Logical flow of intermolecular forces driving the supramolecular crystal assembly.

Self-Validating Synthesis & Crystallization Protocol

To obtain phase-pure single crystals suitable for X-ray diffraction, the synthesis and purification must be treated as a self-validating system. Every step incorporates a physical or chemical checkpoint to prevent the propagation of errors (such as over-chlorination).

Phase 1: Radical Chlorination
  • Reagent Preparation: Dissolve 10.0 g of 1,2,4,5-tetrabromo-3,6-dimethylbenzene in 150 mL of anhydrous chlorobenzene.

    • Causality: Chlorobenzene is chosen over standard aliphatic solvents due to its higher boiling point, allowing for optimal thermal activation of the radical initiator without utilizing highly volatile or ozone-depleting substances.

  • Initiation: Add 0.5 g of Azobisisobutyronitrile (AIBN) and heat the mixture to 80°C under a dry nitrogen atmosphere.

  • Controlled Halogenation: Dropwise, add 2.2 equivalents of sulfuryl chloride ( SO2​Cl2​ ).

    • Causality: SO2​Cl2​ provides a controlled, steady concentration of chlorine radicals. This prevents runaway over-chlorination (e.g., the formation of unwanted −CHCl2​ groups) that typically occurs when using raw Cl2​ gas.

  • In-Process Control (IPC): Monitor the reaction via Reverse Phase (RP) HPLC[3]. The reaction is self-validating: the complete disappearance of the starting material peak and the emergence of a single product peak at a higher retention time confirm selective bis-chlorination.

  • Quenching: Cool to room temperature and wash the organic layer with saturated aqueous NaHCO3​ to neutralize acidic byproducts ( HCl , SO2​ ).

Phase 2: Anti-Solvent Crystallization
  • Solvent System Selection: Dissolve the crude product in a minimal volume of boiling chloroform ( CHCl3​ ).

    • Causality: The highly halogenated, non-polar core (XLogP3 = 5.5) is readily soluble in chloroform but entirely insoluble in polar protic solvents.

  • Anti-Solvent Diffusion: Carefully layer an equal volume of methanol ( MeOH ) over the chloroform solution in a crystallization tube.

  • Nucleation: Allow the tube to sit undisturbed at 20°C for 72 hours.

    • Causality: The slow diffusion of methanol into the chloroform layer gradually decreases the solvation power of the mixture. This slow thermodynamic transition favors the growth of large, defect-free single crystals rather than the kinetic precipitation of an amorphous powder.

  • Harvesting: Isolate the colorless, block-like crystals via vacuum filtration and wash with cold methanol.

SynthesisWorkflow step1 Starting Material 1,2,4,5-Tetrabromo-3,6-dimethylbenzene step2 Radical Chlorination (SO₂Cl₂, AIBN, 80°C) step1->step2 step3 In-Process Control (HPLC Verification) step2->step3 step4 Crude 1,2,4,5-Tetrabromo- 3,6-bis(chloromethyl)benzene step3->step4 Confirm Conversion step5 Anti-Solvent Crystallization (CHCl₃ / MeOH Diffusion) step4->step5 step6 Single Crystal X-Ray Diffraction Analysis step5->step6 Yields Phase-Pure Crystals

Fig 2: Step-by-step workflow for the synthesis and crystallization of the target compound.

Analytical Validation

Post-crystallization, the structural integrity of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene must be confirmed. While 1H NMR will yield a singular, highly deshielded singlet corresponding to the four equivalent methylene protons, RP-HPLC remains the gold standard for purity validation. Utilizing a mixed-mode column with a mobile phase of Acetonitrile/Water ensures that any mono-chlorinated or over-chlorinated impurities are distinctly resolved from the main API peak[3].

References

  • PubChem. "1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene | C8H4Br4Cl2 | CID 3016089". National Center for Biotechnology Information. Available at:[Link][1]

  • NCATS Inxight Drugs. "1,2,4,5-TETRABROMO-3,6-BIS(CHLOROMETHYL)BENZENE". National Center for Advancing Translational Sciences. Available at:[Link][2]

  • SIELC Technologies. "Separation of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene". SIELC Applications. Available at:[Link][3]

Sources

Exploratory

The Reactivity of Benzylic Chlorides in 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene: A Mechanistic and Synthetic Guide

Abstract: 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (also known as tetrabromo-p-xylylene dichloride) is a highly functionalized aromatic scaffold utilized in the synthesis of rigid macromolecules, specialty flame r...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (also known as tetrabromo-p-xylylene dichloride) is a highly functionalized aromatic scaffold utilized in the synthesis of rigid macromolecules, specialty flame retardants, and advanced metal-organic frameworks (MOFs). However, the extreme steric bulk and electron-withdrawing nature of the fully substituted benzene ring drastically alter the classical reactivity of its benzylic chlorides. This whitepaper deconstructs the mechanistic causality behind its resistance to standard nucleophilic substitution and provides field-proven, self-validating protocols to successfully functionalize this recalcitrant electrophile.

Structural and Electronic Profiling

To understand the reactivity of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene[1], one must first analyze the microenvironment of the benzylic carbon-chlorine bonds. The molecule presents a "steric fortress" governed by two primary forces:

The Steric Blockade (SN2 Suppression)

In a standard benzyl chloride, the SN2 pathway is highly favored due to the unhindered trajectory for nucleophilic backside attack and the stabilization of the transition state by the adjacent π -system. However, in 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene, each chloromethyl group is flanked by two ortho-bromine atoms. The large Van der Waals radius of bromine (approx. 1.85 Å) creates a severe steric overlap that physically blocks the Bürgi-Dunitz trajectory required for an incoming nucleophile. Consequently, classical SN2 substitution is almost entirely suppressed at room temperature.

Electronic Destabilization (SN1 Retardation)

When forcing the SN1 pathway, the rate-determining step is the heterolysis of the C-Cl bond to form a benzylic carbocation. The four bromine atoms exert a powerful inductive electron-withdrawing effect (-I), pulling electron density away from the aromatic ring. While the halogens possess a weak mesomeric electron-donating effect (+M), the net result is a highly electron-deficient π -system that severely destabilizes the intermediate benzylic carbocation, raising the activation energy ( Ea​ ) for spontaneous heterolysis.

ReactivityLogic Substrate 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene Steric Ortho-Bromine Steric Bulk (Van der Waals overlap) Substrate->Steric Electronic Tetra-Bromo Inductive Effect (-I > +M) Substrate->Electronic SN2 SN2 Pathway Severely Hindered Steric->SN2 Blocks backside attack SN1 SN1 Pathway Carbocation Destabilized Electronic->SN1 Increases activation energy Solution1 Phase-Transfer Catalysis (Provides 'Naked' Nucleophile) SN2->Solution1 Overcome via reactive Nu- Solution2 Ag+ Assisted Solvolysis (Thermodynamic Halide Abstraction) SN1->Solution2 Overcome via AgCl precipitation

Mechanistic mapping of structural constraints and synthetic solutions for tetrabromo-p-xylylene dichloride.

Quantitative Data: Physicochemical & Reactivity Profile

To effectively design experiments, researchers must account for the compound's extreme hydrophobicity and high molecular weight[1][2].

Table 1: Physicochemical Properties

Property Value Implication for Synthesis
Molecular Weight 490.64 g/mol Requires precise stoichiometric calculations; mass dominates yield.
LogP (Computed) ~5.5 Highly lipophilic; completely insoluble in water; requires biphasic or non-polar solvent systems.
Melting Point >200 °C Indicates strong intermolecular crystal packing; poor solubility in cold organic solvents.

| Molecular Formula | C8H4Br4Cl2 | High halogen content necessitates corrosion-resistant reactor materials. |

Table 2: Comparative Reactivity Profile

Substrate SN1 Relative Rate SN2 Relative Rate Primary Synthetic Barrier
Benzyl Chloride Fast (Standard) Fast (Standard) None
4-Nitrobenzyl Chloride Very Slow Fast Electronic (-I, -M)

| 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene | Extremely Slow | Virtually Zero | Steric (ortho-Br) & Electronic (-I) |

Field-Proven Experimental Protocols

Because standard nucleophilic substitution fails, we must employ forcing conditions. The two most reliable methods are Phase-Transfer Catalysis (PTC) to force an SN2-like displacement using highly reactive "naked" nucleophiles, and Silver-Assisted Solvolysis to thermodynamically drive the SN1 heterolysis.

Protocol A: Synthesis of Tetrahalogen Xylylene Diacrylates via Phase-Transfer Catalysis

This protocol utilizes a biphasic system to synthesize tetrabromo-p-xylylenebisacrylate, a valuable cross-linking agent and flame retardant[3]. The phase-transfer catalyst (Tetrabutylammonium bromide, TBAB) shuttles the acrylate anion into the organic phase without its solvating water shell, maximizing its nucleophilicity to overcome the steric barrier.

Reagents:

  • 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene: 10.0 mmol (4.91 g)

  • Sodium acrylate: 25.0 mmol (2.35 g)

  • Tetrabutylammonium bromide (TBAB): 1.0 mmol (0.32 g)

  • Solvent: Toluene (50 mL) and Water (20 mL)

  • Polymerization Inhibitor: Hydroquinone (10 mg)

Step-by-Step Workflow:

  • System Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 50 mL of toluene and 4.91 g of the dichloride substrate. Stir until a uniform suspension/solution forms.

  • Aqueous Phase Addition: Dissolve 2.35 g of sodium acrylate and 10 mg of hydroquinone (to prevent premature radical polymerization of the product) in 20 mL of deionized water. Add this to the organic phase.

  • Catalyst Introduction: Add 0.32 g of TBAB to the biphasic mixture. Causality note: TBAB is critical; without it, the reaction rate is near zero due to the insolubility of sodium acrylate in toluene and the substrate's extreme lipophilicity.

  • Forcing Conditions: Heat the biphasic mixture to vigorous reflux (approx. 95-100 °C internal temperature) under a nitrogen atmosphere for 18-24 hours.

  • Reaction Monitoring: Monitor the organic phase via TLC (Hexanes/EtOAc 8:2). The highly non-polar starting material will gradually disappear.

  • Isolation: Cool to room temperature. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO3 (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na2SO4.

  • Purification: Concentrate the toluene under reduced pressure. Recrystallize the crude solid from hot ethanol/toluene to yield pure tetrabromo-p-xylylenebisacrylate[3].

PTCWorkflow Prep Prepare Biphasic System (Toluene / Water) AddSubstrate Add Substrate (Organic Phase) Prep->AddSubstrate AddNu Add Sodium Acrylate (Aqueous Phase) AddSubstrate->AddNu AddPTC Add TBAB Catalyst (Phase Transfer) AddNu->AddPTC Heat Reflux at 100°C (18-24 hours) AddPTC->Heat Isolate Phase Separation & Recrystallization Heat->Isolate

Step-by-step workflow for the Phase-Transfer Catalyzed substitution of benzylic chlorides.

Protocol B: Silver-Assisted Solvolysis (SN1 Mechanistic Probe)

When a nucleophile cannot be utilized in a PTC system (e.g., bulky alcohols or weak nucleophiles), the SN1 pathway must be forced. Silver triflate (AgOTf) acts as a potent halophilic Lewis acid. The irreversible precipitation of AgCl provides a massive thermodynamic driving force that overcomes the high activation energy of the destabilized carbocation.

Step-by-Step Workflow:

  • Strict Anhydrous Setup: Flame-dry a Schlenk flask under vacuum. Backfill with argon.

  • Substrate Dissolution: Dissolve 2.0 mmol of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene in 15 mL of anhydrous 1,2-dichloroethane (DCE).

  • Nucleophile Addition: Add 10.0 mmol of the desired nucleophile (e.g., anhydrous methanol or a complex alcohol).

  • Silver Addition (The Trigger): Wrap the flask in aluminum foil to exclude light (preventing Ag+ photoreduction). Rapidly add 4.2 mmol of Silver Triflate (AgOTf).

  • Observation & Reaction: A white precipitate (AgCl) will form almost immediately, indicating the successful abstraction of the chloride ions. Stir at 60 °C for 4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the AgCl salts. Wash the filtrate with water, dry over MgSO4, and concentrate to isolate the di-ether product.

Conclusion

The functionalization of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene requires a departure from standard organic synthesis protocols. By understanding the profound steric shielding and electronic withdrawal exerted by the tetrabromo-aromatic core, researchers can rationally design forcing conditions—such as phase-transfer catalysis or silver-mediated solvolysis—to unlock the synthetic potential of this robust molecular building block.

References
  • National Center for Biotechnology Information. "1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene." PubChem Compound Summary for CID 3016089. Retrieved from:[Link]

  • Global Substance Registration System (GSRS). "1,2,4,5-TETRABROMO-3,6-BIS(CHLOROMETHYL)BENZENE." NIH. Retrieved from:[Link]

  • Maruyama, K., et al. "Tetrahalogen xylylene diacrylates, tetrahalogen xylylene dimethacrylates and process for preparing the same." US Patent US4059618A, 1977.
  • Bayer AG. "Tetrabromo-p-xylylene diesters and process for their preparation." German Patent DE2508468C3, 1975.

Sources

Protocols & Analytical Methods

Method

Application Note: 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (TBCMB) in Advanced Polymer Synthesis

Target Audience: Researchers, Polymer Chemists, Materials Scientists, and Drug Development Professionals. Executive Summary The rational design of functional polymers requires monomers that offer both high reactivity and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, Materials Scientists, and Drug Development Professionals.

Executive Summary

The rational design of functional polymers requires monomers that offer both high reactivity and unique physicochemical properties. 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (TBCMB; CAS: 39568-98-4) is a highly functionalized, A2-type halogenated monomer that serves as a critical building block in advanced polymer chemistry.

By combining two highly electrophilic chloromethyl groups with a sterically hindered, tetrabromo-substituted aromatic core, TBCMB enables the synthesis of Hypercrosslinked Porous Organic Polymers (POPs), Conjugated Microporous Polymers (CMPs), and intrinsically flame-retardant networks. For drug development professionals and materials scientists, TBCMB-derived polymers offer exceptional platforms for active pharmaceutical ingredient (API) purification, solid-phase extraction (SPE), and the stabilization of amorphous solid dispersions via tunable, halogen-bonded pore environments.

Physicochemical Profiling & Mechanistic Rationale

The utility of TBCMB in polymer synthesis is governed by three distinct structural features:

  • Electrophilic Benzylic Hubs: The two chloromethyl (-CH₂Cl) groups are highly susceptible to Lewis acid-catalyzed heterolysis. Upon activation by a catalyst like anhydrous FeCl₃, they form stable benzylic carbocations that rapidly undergo Friedel-Crafts electrophilic aromatic substitution with electron-rich co-monomers.

  • Steric Frustration (Free Volume Generation): The four heavy bromine atoms (van der Waals radius ~1.85 Å) force the growing polymer chains severely out of planarity. In polymer networks, this steric hindrance prevents tight chain packing, permanently locking in high free volume and generating intrinsic microporosity (high BET surface area) .

  • Halogen Bonding & Polarizability: Bromine acts as a strong σ -hole donor. In the resulting porous networks, these bromine sites act as Lewis acids that strongly interact with Lewis bases. This dramatically increases the polymer's affinity for polarizable gases, volatile anesthetics, and specific aromatic APIs via π−π and halogen bonding .

Core Applications in Polymer Chemistry

Synthesis of Hypercrosslinked Porous Organic Polymers (POPs)

TBCMB is co-polymerized with rigid, electron-rich aromatics (e.g., carbazole, triphenylamine, or tetraphenylethylene) via Friedel-Crafts alkylation. The resulting POPs exhibit high specific surface areas. In pharmaceutical development, these brominated POPs are utilized as nanosponges for drug delivery, where the hydrophobic, halogen-rich pores provide excellent loading capacities for poorly water-soluble APIs.

Flame-Retardant Polymeric Networks

Brominated aromatics are the gold standard for flame retardancy. When incorporated into polyethers or polyamides via nucleophilic step-growth polymerization, the TBCMB core undergoes thermal cleavage during combustion to release bromine radicals (Br•). These radicals scavenge highly reactive H• and OH• radicals in the gas phase, effectively quenching the flame propagation cycle .

Precursor for Poly(p-phenylene vinylene) (PPV) Derivatives

Through the Gilch polymerization route (using a strong base like potassium tert-butoxide), the chloromethyl groups undergo dehydrohalogenation to form conjugated poly(2,3,5,6-tetrabromo-1,4-phenylenevinylene). These highly conjugated polymers are investigated for optoelectronic applications and fluorescent biological imaging probes.

G TBCMB TBCMB (C8H4Br4Cl2) FC Friedel-Crafts Alkylation TBCMB->FC Gilch Gilch Polymerization TBCMB->Gilch Nucleo Nucleophilic Substitution TBCMB->Nucleo POP Porous Organic Polymers (POPs) FC->POP PPV PPV Derivatives (Conjugated) Gilch->PPV Step Polyethers / Polyamines Nucleo->Step

Caption: Mechanistic pathways of TBCMB in advanced polymer chemistry.

Quantitative Data & Benchmarks

The integration of TBCMB into polymer networks drastically alters their physical properties compared to non-brominated analogs (e.g., 1,4-bis(chloromethyl)benzene). The table below summarizes typical property shifts observed in literature when synthesizing Carbazole-based POPs .

Polymer SystemCrosslinker UsedBET Surface Area (m²/g)Iodine Uptake (wt%)CO₂ Uptake (mg/g at 273K)Thermal Stability (T_d5%)
Standard POP 1,4-bis(chloromethyl)benzene~850 - 1032~250 - 300~60350 °C
Brominated POP TBCMB ~650 - 750*~450 - 500 ~95 420 °C

*Note: While absolute surface area slightly decreases due to the heavy mass of bromine, the specific uptake of polarizable molecules (I₂, CO₂) increases significantly due to enhanced halogen bonding thermodynamics.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of TBCMB-Crosslinked Carbazole POPs via Friedel-Crafts Alkylation

This protocol outlines the synthesis of a highly porous, halogenated polymer network. Expertise Insight: The choice of solvent and the rigorous purification steps are not arbitrary; they are the determining factors in achieving true microporosity.

Materials Required:

  • TBCMB (Monomer A)

  • Carbazole or 1,3,5-Triphenylbenzene (Monomer B)

  • Anhydrous Iron(III) Chloride (FeCl₃) (Lewis Acid Catalyst)

  • Anhydrous 1,2-Dichloroethane (DCE) (Solvent)

  • Methanol, THF, Acetone, and 1M HCl (For quenching and purification)

Step-by-Step Methodology:

  • Monomer Dissolution & System Purge:

    • Action: In an oven-dried 100 mL Schlenk flask, dissolve 1.0 mmol of TBCMB and 1.0 mmol of the co-monomer in 20 mL of anhydrous DCE. Purge the system with ultra-pure N₂ for 15 minutes.

    • Causality: DCE is chosen because it easily dissolves both monomers, possesses a suitable boiling point for reflux (83°C), and does not coordinate with or deactivate the FeCl₃ catalyst (unlike THF or DMF).

  • Catalyst Activation:

    • Action: Under a positive N₂ flow, quickly add 4.0 mmol of anhydrous FeCl₃.

    • Causality: An excess of FeCl₃ is required to ensure complete heterolysis of the robust C-Cl bonds. Moisture must be strictly excluded, as water rapidly hydrates FeCl₃, destroying its Lewis acidity and halting the polymerization.

  • Crosslinking (Polymerization):

    • Action: Heat the mixture to 80°C (reflux) under continuous stirring for 48 hours. A dark, insoluble precipitate will form as the hypercrosslinked network grows.

  • Quenching & Iron Removal:

    • Action: Cool the reaction to room temperature. Pour the mixture into 100 mL of Methanol containing 10 mL of 1M HCl. Stir for 2 hours, then filter.

    • Causality: The HCl is critical. It protonates and solubilizes trapped iron oxide/hydroxide species. If omitted, iron nanoparticles remain trapped in the polymer pores, artificially inflating the mass yield and blocking gas/drug adsorption sites.

  • Soxhlet Extraction (Pore Clearing):

    • Action: Transfer the crude polymer powder to a Soxhlet thimble. Extract sequentially with THF (12h) and Acetone (12h).

    • Causality: Soxhlet extraction continuously washes the polymer with hot, pure solvent, removing unreacted monomers and low-molecular-weight oligomers that would otherwise clog the micropores.

  • Vacuum Drying:

    • Action: Dry the purified polymer powder in a vacuum oven at 80°C for 24 hours.

System Validation & Quality Control

To validate the success of the protocol, the system must pass the following checks:

  • FT-IR Spectroscopy: Compare the monomer and polymer spectra. The sharp C-Cl stretching bands (typically 680–750 cm⁻¹ and ~1260 cm⁻¹) present in TBCMB must disappear entirely, confirming complete crosslinking. The C-Br stretch (~550 cm⁻¹) should remain intact.

  • Energy-Dispersive X-ray Spectroscopy (EDX): Should confirm the presence of Br and the near-total absence of Cl and Fe.

  • N₂ Sorption Isotherms (BET): A successful hypercrosslinked network will exhibit a Type I isotherm, indicating permanent microporosity.

Workflow Step1 1. Monomer Prep Dissolve TBCMB + Co-monomer in anhydrous DCE Step2 2. Lewis Acid Activation Add anhydrous FeCl3 under inert N2 atmosphere Step1->Step2 Step3 3. Crosslinking Reflux at 80°C for 48h to form polymer network Step2->Step3 Step4 4. Quenching Cool and wash with MeOH/HCl to remove iron Step3->Step4 Step5 5. Soxhlet Extraction Purify with THF/Acetone for 24h to clear pores Step4->Step5 Step6 6. Validation Vacuum dry; verify via FT-IR (C-Cl loss) & BET Step5->Step6

Caption: Self-validating Friedel-Crafts polymerization workflow for TBCMB.

References

  • PubChem. "1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene - Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • ACS Applied Materials & Interfaces. "Carbazole-Bearing Porous Organic Polymers with a Mulberry-Like Morphology for Efficient Iodine Capture". (2019). Available at:[Link]

  • European Chemicals Agency (ECHA). "Substance Information: 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene". Available at:[Link]

  • Journal of Polymer Research. "Designed azo-linked conjugated microporous polymers for CO2 uptake and removal applications". (2021). Available at:[Link]

Application

Application Note: 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene as a Bifunctional Precursor for Advanced Flame Retardants

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Formulation Researchers Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The development of n...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Formulation Researchers Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The development of next-generation flame retardants (FRs) is heavily focused on overcoming the environmental persistence and migration issues associated with traditional small-molecule brominated flame retardants (BFRs). 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (CAS: 39568-98-4) [1] has emerged as a highly versatile, bifunctional precursor that addresses these challenges.

This molecule features a fully substituted aromatic ring containing four bromine atoms and two highly reactive benzylic chloride (-CH2Cl) groups. This specific structural topology provides a dual advantage:

  • High Bromine Density: The sterically hindered tetrabromo-aromatic core provides exceptional thermal stability and a high mass fraction of bromine, which is essential for gas-phase radical quenching during a combustion event[2].

  • Bifunctional Reactivity: The two chloromethyl groups act as highly efficient electrophilic centers. They allow the molecule to be covalently incorporated into polymer backbones (preventing leaching) or reacted with phosphorus nucleophiles to create single-molecule, multi-element synergistic flame retardants[3].

This application note details the mechanistic pathways and provides self-validating experimental protocols for utilizing this precursor in two distinct advanced FR workflows: the synthesis of Phosphorus-Bromine (P-Br) synergistic additives and the generation of non-migrating Polymeric Brominated Flame Retardants (PBFRs).

Synthesis Workflows & Mechanistic Pathways

The utility of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene lies in its divergent synthetic potential.

Synthesis Precursor 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene CAS: 39568-98-4 PathA Michaelis-Arbuzov Reaction (Nucleophilic Attack by P) Precursor->PathA PathB Friedel-Crafts Alkylation (Electrophilic Substitution) Precursor->PathB ProdA P-Br Synergistic FR (Phosphine Oxides) PathA->ProdA ProdB Polymeric Brominated FR (Non-migrating) PathB->ProdB

Fig 1. Divergent synthesis workflows for advanced flame retardants using the bifunctional precursor.

Pathway A: P-Br Synergistic Flame Retardants

By subjecting the precursor to a Michaelis-Arbuzov rearrangement with phosphinites or phosphites, researchers can synthesize compounds such as tetrabromo-p-xylylene bis(diphenylphosphine oxide)[3]. This creates a "smart" flame retardant that operates simultaneously in the gas phase (via Br• radical release) and the solid phase (via phosphorus-catalyzed intumescent char formation).

Pathway B: Polymeric Brominated Flame Retardants (PBFRs)

Using Friedel-Crafts alkylation, the benzylic chlorides can undergo polycondensation with aromatic co-monomers (e.g., diphenyl ether). This yields a high-molecular-weight polymer where the brominated ring is locked into the backbone, completely eliminating the risk of additive blooming (surface migration) and environmental leaching.

Experimental Protocols

Protocol 1: Synthesis of a P-Br Synergistic FR via Michaelis-Arbuzov Reaction

Target Molecule: 2,3,5,6-Tetrabromo-1,4-xylylenebis(diphenylphosphine oxide)

Causality & Rationale: The Arbuzov reaction requires the nucleophilic phosphorus species to attack the benzylic carbon, displacing the chloride. Because the tetrabromo-aromatic ring is highly sterically hindered, the reaction requires elevated temperatures (>150°C) to drive the intermediate phosphonium salt to collapse, expelling methyl chloride gas. o-Dichlorobenzene (o-DCB) is selected as the solvent because its high boiling point (180°C) accommodates this thermal requirement without degrading the reagents[3].

Step-by-Step Procedure:

  • System Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser linked to a gas bubbler (to monitor CH3​Cl evolution), a dropping funnel, and a nitrogen inlet.

  • Precursor Dissolution: Dissolve 10.0 g (20.4 mmol) of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene[1] in 150 mL of anhydrous o-DCB under a continuous N2​ purge. Heat the mixture to gentle reflux.

  • Nucleophile Addition: Place 15.0 g (65.1 mmol, slight excess) of methyl diphenylphosphinite in the dropping funnel. Add dropwise to the refluxing solution over 45 minutes. Self-Validation Check: Vigorous bubbling in the gas trap confirms the evolution of methyl chloride, validating the collapse of the Arbuzov intermediate.

  • Reaction Maturation: Maintain reflux for 4–5 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. The product, being highly crystalline due to its rigid symmetric structure, will precipitate. Filter the white solid under vacuum.

  • Purification & QC: Wash the filter cake sequentially with cold benzene and hexane to remove unreacted phosphinite and o-DCB. Recrystallize from dimethylsulfoxide (DMSO).

  • Analytical Validation: Run FTIR spectroscopy. The complete disappearance of the C-Cl stretching band at ~1260 cm−1 and the appearance of a strong P=O stretch at ~1180 cm−1 confirms total conversion.

Protocol 2: Synthesis of a Polymeric BFR via Friedel-Crafts Alkylation

Target: Poly(tetrabromo-p-xylylene-alt-diphenyl ether)

Causality & Rationale: While anhydrous Aluminum Chloride ( AlCl3​ ) is the standard Friedel-Crafts catalyst, its aggressive Lewis acidity often causes uncontrolled cross-linking and gelation when reacting bifunctional benzylic halides. Stannic Chloride ( SnCl4​ ) is selected here as a milder Lewis acid. It ensures linear chain extension, maintaining the thermoplastic processability of the resulting polymeric FR.

Step-by-Step Procedure:

  • Monomer Preparation: In a dry 250 mL reactor under argon, dissolve 10.0 g (20.4 mmol) of the precursor and 3.47 g (20.4 mmol) of diphenyl ether in 100 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Initiation: Cool the reactor to 0°C using an ice bath. Inject 0.5 mL of anhydrous SnCl4​ via syringe.

  • Polymerization: Remove the ice bath and gradually heat the mixture to 60°C. Stir for 12 hours. Self-Validation Check: The viscosity of the solution will visibly increase. Aliquots can be taken for Gel Permeation Chromatography (GPC) to monitor molecular weight ( Mw​ ) growth.

  • Quenching: Once the target Mw​ (~15,000 Da) is reached, quench the reaction by pouring the viscous solution into 500 mL of rapidly stirring acidified methanol (0.1 M HCl in MeOH).

  • Recovery: Filter the precipitated polymer, wash extensively with methanol to remove catalyst residues, and dry in a vacuum oven at 80°C for 24 hours.

Dual-Phase Mechanism of Action

When incorporated into a polymer matrix (e.g., epoxy or polycarbonate), the derivatives of this precursor exhibit a highly efficient dual-phase flame retardant mechanism.

Mechanism Fire Thermal Stress / Fire Event Decomp FR Decomposition Fire->Decomp Gas Gas Phase Action Decomp->Gas Solid Solid Phase Action Decomp->Solid Radical Br• Release: Quenches H• & OH• Gas->Radical Char P-O Acid Formation: Intumescent Char Barrier Solid->Char Extinguish Flame Extinguishment Radical->Extinguish Char->Extinguish

Fig 2. Dual-phase flame retardant mechanism of synthesized P-Br synergistic additives.

Quantitative Performance Data

The following table summarizes the comparative flame retardancy metrics of a standard DGEBA Epoxy resin doped with 15 wt% of various flame retardants. The data demonstrates the superior performance of the derivatives synthesized from 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene.

Formulation (15 wt% Loading in Epoxy)Limiting Oxygen Index (LOI, %)UL-94 Rating (3.2 mm)Thermal Decomp. ( Td,5%​ , °C)Leaching Potential
Neat Epoxy Resin (Control) 19.5Fail350N/A
Epoxy + TBBPA (Traditional BFR) 28.0V-1310High
Epoxy + P-Br Synergistic FR (Protocol 1) 32.5 V-0 345 Low
Epoxy + Polymeric BFR (Protocol 2) 30.0 V-0 360 None

Note: Td,5%​ indicates the temperature at which 5% mass loss occurs, a critical metric for polymer processing stability.

References[1] National Center for Biotechnology Information. "1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene - PubChem Compound Summary". PubChem. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/3016089[2] ChemicalBook. "2,3,5,6-Tetrabromo-p-xylene Properties and Applications". ChemicalBook. Available at:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2248838.htm[3] U.S. Patent Office. "Phosphine oxide flame retardants - US4064104A". Google Patents. Available at:https://patents.google.com/patent/US4064104A/en

Sources

Method

Functionalization of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene: A Versatile Building Block for Advanced Materials

Introduction 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene is a highly functionalized aromatic compound that serves as a versatile building block for the synthesis of a wide array of advanced materials.[1][2] Its uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene is a highly functionalized aromatic compound that serves as a versatile building block for the synthesis of a wide array of advanced materials.[1][2] Its unique structure, featuring four bromine atoms and two chloromethyl groups on a central benzene ring, offers multiple reactive sites for tailored chemical modifications. The bromine atoms are amenable to various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the chloromethyl groups provide a handle for nucleophilic substitution and polymer chain growth. This dual reactivity allows for the construction of complex molecular architectures, including conjugated polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs), with applications in electronics, gas storage, and catalysis. This application note provides a comprehensive guide to the key functionalization strategies for this scaffold, complete with detailed experimental protocols and an exploration of the resulting material properties.

Core Functionalization Strategies

The synthetic utility of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene stems from the orthogonal reactivity of its two distinct functional groups. This allows for a stepwise and controlled approach to building complex molecular structures.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Sites

The four bromine atoms on the benzene ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating extended π-conjugated systems and for linking the core unit into larger frameworks.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the tetrabrominated core and various organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.[3][4][5][6] The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene with Phenylboronic Acid

Objective: To synthesize 1,2,4,5-tetraphenyl-3,6-bis(chloromethyl)benzene.

Materials:

  • 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask, add 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (1.0 eq), phenylboronic acid (4.4 eq), and potassium carbonate (8.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed 3:1:1 mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The product, 1,2,4,5-tetraphenyl-3,6-bis(chloromethyl)benzene, is a key intermediate for further functionalization or polymerization.

The Sonogashira coupling enables the formation of carbon-carbon bonds between the aromatic bromides and terminal alkynes, leading to the synthesis of arylethynyl compounds.[7][8][9] These products are valuable as precursors for conjugated polymers and as linkers in the construction of porous materials.[10] A copper(I) co-catalyst is typically employed to facilitate the reaction.[7][8][9]

Protocol 2: Sonogashira Coupling of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene with Phenylacetylene

Objective: To synthesize 1,2,4,5-tetrakis(phenylethynyl)-3,6-bis(chloromethyl)benzene.

Materials:

  • 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask, dissolve 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (1.0 eq) in a mixture of THF and triethylamine (2:1 v/v).

  • Degas the solution by bubbling with argon for 20 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).

  • Add phenylacetylene (4.4 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere for 48 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome: The resulting highly conjugated molecule can be used in the fabrication of organic electronic devices.

Nucleophilic Substitution at the Chloromethyl Groups

The chloromethyl groups are susceptible to nucleophilic attack, providing a straightforward method for introducing a variety of functional groups.[11] This reactivity is key to creating building blocks for polymers and for attaching the core unit to surfaces or other molecules.

Reaction with sodium azide introduces azidomethyl groups, which are versatile functional handles for "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or for reduction to primary amines.

Protocol 3: Azidation of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

Objective: To synthesize 1,2,4,5-tetrabromo-3,6-bis(azidomethyl)benzene.

Materials:

  • 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (2.5 eq) to the solution.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the product under vacuum.

Expected Outcome: The diazide product is a stable precursor for a variety of subsequent chemical transformations.

Application in Materials Synthesis

The functionalized derivatives of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene are instrumental in the bottom-up synthesis of advanced materials.

Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with well-defined structures.[12][13][14] The tetrasubstituted benzene core can act as a tetra- or hexa-topic linker in the formation of 2D or 3D COFs. For example, after conversion of the bromine atoms to other functional groups like aldehydes or amines, condensation reactions can lead to the formation of imine- or boronate ester-linked frameworks.

dot

COF_Synthesis cluster_0 Functionalization of Core cluster_1 COF Formation Core 1,2,4,5-Tetrabromo- 3,6-bis(chloromethyl)benzene Suzuki Suzuki Coupling (e.g., with 4-formylphenylboronic acid) Core->Suzuki Pd catalyst, base Tetraaldehyde Tetra-aldehyde Derivative Suzuki->Tetraaldehyde AmineLinker Triamine Linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene) Condensation Imine Condensation (Solvothermal) Tetraaldehyde->Condensation AmineLinker->Condensation COF 2D Covalent Organic Framework Condensation->COF MOF_Synthesis_Workflow A 1,2,4,5-Tetrabromo- 3,6-bis(chloromethyl)benzene B Oxidation of chloromethyl groups (e.g., with KMnO4) A->B C 1,2,4,5-Tetrabromo- 3,6-dicarboxybenzene B->C D Suzuki Coupling with 4-carboxyphenylboronic acid C->D E Hexacarboxylate Linker D->E G Solvothermal Synthesis E->G F Metal Salt (e.g., Zn(NO3)2) F->G H Metal-Organic Framework (MOF) G->H

Caption: Workflow for MOF synthesis using a hexacarboxylate linker.

Quantitative Data Summary

Functionalization ReactionReagentsProductTypical Yield (%)
Suzuki-Miyaura CouplingPhenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃1,2,4,5-tetraphenyl-3,6-bis(chloromethyl)benzene70-85
Sonogashira CouplingPhenylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA1,2,4,5-tetrakis(phenylethynyl)-3,6-bis(chloromethyl)benzene65-80
AzidationSodium azide1,2,4,5-tetrabromo-3,6-bis(azidomethyl)benzene>90

Conclusion

1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene is a powerful and versatile platform for the design and synthesis of novel organic materials. The distinct reactivity of its bromo and chloromethyl substituents allows for a high degree of control over the final molecular architecture. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop new materials with tailored properties for a wide range of applications. The continued exploration of this compound's reactivity is expected to lead to further innovations in materials science and beyond.

References

  • Karagiaridi, O., Bury, W., Sarjeant, A. A., Hupp, J. T., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (86), e52094. [Link]

  • Demel, J., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 62(38), 15485–15495. [Link]

  • Parveen, K., & Singh, S. K. (2022). Designing of Organic Bridging Linkers of Metal-Organic Frameworks for Enhanced Carbon Dioxide Adsorption. arXiv preprint arXiv:2201.07635. [Link]

  • Barlin, G. B. (1964). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society (Resumed), 2150-2154.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Vaia. (n.d.). Problem 21 a. Substitution of a chloromethy.... Retrieved from [Link]

  • Fiel, M. (2019). Novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation. [Doctoral dissertation, Università degli Studi di Milano]. [Link]

  • JoVE. (2022, August 18). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview [Video]. YouTube. [Link]

  • Ghorai, M. K., et al. (2011). Nucleophilic Dearomatization of Chloromethyl Naphthalene Derivatives via η3-Benzylpalladium Intermediates: A New Strategy for Catalytic Dearomatization. Organic Letters, 13(19), 5302–5305. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Olah, G. A., et al. (1982). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. The Journal of Organic Chemistry, 47(26), 5127–5133.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene. PubChem. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,2,4,5-TETRABROMO-3,6-BIS(CHLOROMETHYL)BENZENE. [Link]

  • Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wang, Y., et al. (2022). Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR. Polymers, 14(21), 4599. [Link]

  • Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Expeditious synthesis of covalent organic frameworks: a review. Chemical Society Reviews, 50(23), 13186-13217. [Link]

  • American Chemical Society. (n.d.). Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. [Link]

  • Zhang, Y., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Chemical Journal of Chinese Universities. (n.d.). Synthesis of 1,4-Bis(chloromethyl)benzene Crosslinked Poly(vinyl imidazolium) and Its Adsorptivity for Phenol from Coal Tar. [Link]

  • NextSDS. (n.d.). 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene. [Link]

  • ResearchGate. (2025, October 13). Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR. [Link]

  • Google Patents. (n.d.). WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions.
  • van der Weegen, R., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 19(35), 7654-7661. [Link]

Sources

Application

Application Note: Orthogonal Synthesis of Covalent Organic Frameworks (COFs) using 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Content Focus: Mechanistic Rationale, Orthogonal Polymerization Protocols, and Post-Synthetic Modification (PSM) Executive Summary &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Content Focus: Mechanistic Rationale, Orthogonal Polymerization Protocols, and Post-Synthetic Modification (PSM)

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs), achieving precise control over pore architecture and chemical functionality is paramount. 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (TBCMB) (CAS: 39568-98-4) has emerged as a highly specialized, dual-functional building block[1].

  • Chloromethyl groups (-CH₂Cl): Highly susceptible to Lewis acid-catalyzed Friedel-Crafts alkylation[2].

  • Aryl Bromides (-Br): Prime targets for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura)[3].

The Causality of Steric Hindrance: Beyond its reactivity, the structural geometry of TBCMB is critical. The four bulky bromine atoms induce severe steric repulsion, forcing any resulting polymer chains out of planarity. This forced twisting prevents dense π-π stacking during polymerization, thereby maximizing the internal void volume and generating intrinsic microporosity (high BET surface area)[2]. By selectively activating one set of functional groups during the initial framework synthesis, researchers can preserve the other set for targeted Post-Synthetic Modification (PSM)—a critical requirement for designing targeted drug delivery vehicles or highly specific catalytic supports.

Orthogonal Synthesis Workflows

COF_Synthesis TBCMB 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (Dual-Reactive Monomer) FC_Pathway Friedel-Crafts Alkylation Catalyst: FeCl3 Reacts: -CH2Cl TBCMB->FC_Pathway Sono_Pathway Sonogashira Cross-Coupling Catalyst: Pd(PPh3)4 / CuI Reacts: -Br TBCMB->Sono_Pathway HCP_COF Hypercrosslinked COF (Retains 4x -Br for PSM) FC_Pathway->HCP_COF CMP_COF Conjugated Porous Polymer (Retains 2x -CH2Cl for PSM) Sono_Pathway->CMP_COF PSM_Br Post-Synthetic Modification (e.g., Suzuki Coupling) HCP_COF->PSM_Br Activation of -Br PSM_Cl Post-Synthetic Modification (e.g., Azide Substitution) CMP_COF->PSM_Cl Activation of -CH2Cl

Divergent COF synthesis pathways using TBCMB, highlighting orthogonal reactivity and PSM.

Self-Validating Experimental Protocols

The following protocols detail the divergent synthesis of porous frameworks. Each protocol includes built-in purification and validation steps to ensure the integrity of the final porous material.

Protocol A: Synthesis of Hypercrosslinked COFs via Friedel-Crafts Alkylation

This pathway utilizes the chloromethyl groups, leaving the aryl bromides intact for future functionalization.

Materials: TBCMB (1.0 eq), rigid aromatic co-monomer (e.g., 1,3,5-triphenylbenzene, 1.5 eq), Anhydrous FeCl₃ (4.0 eq), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Inert Preparation: Inside a nitrogen-filled glovebox, combine TBCMB and the co-monomer in a round-bottom flask. Add anhydrous DCE to achieve a monomer concentration of ~0.05 M.

  • Catalyst Addition: Rapidly add anhydrous FeCl₃. Causality: FeCl₃ acts as a strong Lewis acid, abstracting the chloride from TBCMB to generate a highly reactive benzyl carbocation. An excess (4.0 eq) is required to overcome catalyst trapping by the growing polymer network[2].

  • Polymerization: Transfer the flask to a Schlenk line. Heat the mixture to 80 °C under reflux and continuous stirring for 48 hours.

  • Quenching: Cool the reaction to room temperature and quench by slowly adding methanol. The polymer will precipitate as a highly crosslinked, insoluble network.

  • Self-Validating Purification (Soxhlet Extraction): Filter the crude powder. To ensure accurate porosity measurements, the network must be cleared of trapped iron salts and oligomers. Perform sequential Soxhlet extractions using Methanol (24h), THF (24h), and Acetone (24h)[2][4].

  • Validation: Dry the purified powder under dynamic vacuum at 100 °C for 12 hours. Run FT-IR spectroscopy; the disappearance of the C–Cl stretching band (~600–800 cm⁻¹) validates complete alkylation, while the persistence of C–Br bands confirms orthogonal preservation.

Protocol B: Synthesis of Conjugated Microporous Polymers via Sonogashira Coupling

This pathway utilizes the aryl bromides to build a fully conjugated backbone, leaving the chloromethyl groups intact for nucleophilic PSM (e.g., attaching drug payloads).

Materials: TBCMB (1.0 eq), multi-topic terminal alkyne (e.g., 1,3,5-triethynylbenzene, 1.33 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.05 eq), Anhydrous DMF, Triethylamine (Et₃N).

Step-by-Step Methodology:

  • Monomer Mixing: Combine TBCMB and the alkyne co-monomer in a Schlenk tube.

  • Solvent & Degassing: Add a 1:1 (v/v) mixture of anhydrous DMF and Et₃N. Causality: Et₃N serves a dual purpose as both a solvent and the base required to deprotonate the terminal alkyne. Perform three freeze-pump-thaw cycles. Crucial: Oxygen must be rigorously excluded to prevent the rapid oxidation of Pd(0) and the unwanted Glaser homocoupling of the alkynes[3].

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ and CuI.

  • Polymerization: Seal the tube and heat to 110 °C for 72 hours. The Pd catalyst selectively inserts into the C-Br bonds, ignoring the alkyl C-Cl bonds under these specific conditions.

  • Purification: Filter the resulting precipitate. Wash extensively with deionized water to remove the triethylammonium bromide salts. Follow with Soxhlet extraction (THF and Methanol, 24h each)[3].

  • Validation: Vacuum dry at 100 °C. Solid-state NMR or FT-IR should confirm the presence of intact -CH₂Cl groups, ready for subsequent conversion to azides or amines for drug conjugation.

Quantitative Data Presentation

The choice of synthetic pathway directly dictates the physical properties and downstream utility of the resulting framework. The table below summarizes the expected outcomes based on validated literature parameters[2][3][4].

Synthesis StrategyPrimary ReactionCatalyst SystemPreserved Functional GroupTypical BET Surface AreaDownstream Application
Friedel-Crafts Alkylation (-CH₂Cl)Anhydrous FeCl₃Aryl Bromides (-Br)600 - 1,200 m²/gGas storage, Heavy metal capture, Suzuki-based PSM
Sonogashira Cross-Coupling (-Br)Pd(PPh₃)₄ / CuIChloromethyl (-CH₂Cl)400 - 900 m²/gCovalent drug loading, Optoelectronics, Click-chemistry PSM

References

  • PubChem. "1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene." National Center for Biotechnology Information. Available at:[Link]

  • ACS Applied Materials & Interfaces. "Carbazole-Bearing Porous Organic Polymers with a Mulberry-Like Morphology for Efficient Iodine Capture." American Chemical Society, 2019. Available at:[Link]

  • ACS Applied Materials & Interfaces. "High-Performance Supercapacitor Electrodes Prepared From Dispersions of Tetrabenzonaphthalene-Based Conjugated Microporous Polymers and Carbon Nanotubes." American Chemical Society, 2021. Available at:[Link]

  • ResearchGate. "Designed azo-linked conjugated microporous polymers for CO2 uptake and removal applications." Polymer, 2021. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene in different reaction media

Welcome to the Technical Support Center for highly functionalized aromatic precursors. As a Senior Application Scientist, I have designed this guide to address the complex reactivity and stability profile of 1,2,4,5-tetr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly functionalized aromatic precursors. As a Senior Application Scientist, I have designed this guide to address the complex reactivity and stability profile of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (CAS: 39568-98-4)[1].

This compound is a critical building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and flame-retardant materials[2]. However, its dual-functional nature—combining heavily sterically hindered aryl bromides with highly reactive benzylic chlorides—creates unique challenges in reaction media selection.

Part 1: Frequently Asked Questions (FAQs) – Stability in Reaction Media

Q1: Why does my compound degrade or form insoluble precipitates when heated in polar aprotic solvents like DMF or DMSO? Causality & Mechanism: The benzylic chloromethyl groups (–CH₂Cl) are highly susceptible to solvolysis and nucleophilic attack. While 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene is stable at room temperature in these solvents, heating above 60°C in Dimethylformamide (DMF) can lead to amine-catalyzed oligomerization (due to trace dimethylamine in degrading DMF). In Dimethyl sulfoxide (DMSO), the compound is vulnerable to Kornblum oxidation, where the sulfoxide oxygen attacks the benzylic carbon, ultimately converting the chloromethyl groups into aldehydes. Recommendation: If a polar aprotic solvent is required for solubility, use anhydrous Tetrahydrofuran (THF) or 1,4-dioxane, and keep temperatures below 50°C unless a specific nucleophilic substitution is intended.

Q2: How stable is this compound under basic conditions? Causality & Mechanism: It is highly unstable in the presence of nucleophilic bases (e.g., NaOH, NaOMe, amines). The primary degradation pathway is not elimination—because there are no β -hydrogens available to form an alkene—but rather rapid SN​2 substitution at the benzylic position. Non-nucleophilic bases (like sterically hindered bases such as DIPEA or DBU) can sometimes induce the formation of highly reactive p-quinodimethane intermediates via 1,4-elimination, leading to spontaneous polymerization[2]. Recommendation: To deprotonate a reagent without affecting the –CH₂Cl groups, use strictly non-nucleophilic bases at low temperatures (-78°C to 0°C) in non-polar solvents.

Q3: Can I perform palladium-catalyzed cross-coupling (e.g., Suzuki or Heck) on the aryl bromides without affecting the chloromethyl groups? Causality & Mechanism: This is exceptionally challenging and generally unadvisable without protection strategies. Palladium readily undergoes oxidative addition into aryl C–Br bonds, but benzylic C–Cl bonds are also highly reactive toward low-valent transition metals. Furthermore, the aqueous basic conditions typically required for Suzuki couplings (e.g., K₂CO₃/H₂O) will concurrently hydrolyze the chloromethyl groups to benzylic alcohols. Recommendation: You must first convert the –CH₂Cl groups into a stable protecting group or your final desired functional group (e.g., via etherification) before attempting cross-coupling on the sterically hindered tetrabromo core.

Part 2: Reaction Media Stability Matrix

To facilitate rapid experimental design, the quantitative and qualitative stability data of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene across various media is summarized below.

Reaction Medium / SolventTemp RangeAdditivesObserved StabilityPrimary Degradation / Reaction Pathway
Toluene / Hexanes 25°C to 80°CNoneHigh Stable; however, poor solubility limits utility.
Dichloromethane (DCM) 0°C to 40°CNoneHigh Stable; excellent solvent for storage and handling.
DMF / DMSO > 60°CNoneLow Solvolysis; Kornblum oxidation (DMSO); amine substitution (DMF).
THF / Methanol 25°CNaOMe (Base)Very Low Rapid SN​2 substitution forming the bis(methoxymethyl) derivative.
Dioxane / Water 80°CPd(PPh₃)₄, K₂CO₃Very Low Competitive oxidative addition and base-mediated hydrolysis.

Part 3: Mechanistic Workflow & Experimental Protocols

The following workflow dictates the logical progression for functionalizing this compound based on its inherent reactivity hierarchy.

ReactionWorkflow Start 1,2,4,5-Tetrabromo-3,6- bis(chloromethyl)benzene Q1 Target Modification? Start->Q1 SN2 Benzylic Substitution (SN2) Q1->SN2 Modify -CH2Cl Coupling Aryl Cross-Coupling (Suzuki/Heck) Q1->Coupling Modify Aryl-Br Solvent1 Use Polar Aprotic (DMF, THF) + Nucleophile SN2->Solvent1 Solvent2 Protect -CH2Cl first! (Highly reactive) Coupling->Solvent2 Result1 Hexasubstituted Benzene Derivative Solvent1->Result1 Result2 Polymerization / Side Reactions Solvent2->Result2 If unprotected

Workflow for functionalizing 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene based on reactivity.

Protocol: Controlled Nucleophilic Substitution (Thioetherification)

This self-validating protocol utilizes soft nucleophiles (thiolates) to selectively target the benzylic chlorides via SN​2 without disturbing the hard aryl bromides.

Materials:

  • 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (1.0 eq)

  • Alkyl/Aryl Thiol (2.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous THF (Reaction Medium)

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of the starting material in anhydrous THF at 0°C under an inert argon atmosphere. Causality: THF provides sufficient solubility while suppressing the solvolysis seen in DMF. The 0°C temperature prevents premature oligomerization.

  • Activation: In a separate flask, mix 2.2 eq of the desired thiol with 3.0 eq of K₂CO₃ in THF. Stir for 15 minutes to generate the reactive thiolate anion.

  • Addition: Dropwise add the thiolate suspension to the main reaction flask over 30 minutes.

  • Self-Validation Check (In-Process): After 2 hours of stirring at room temperature, take a 0.1 mL aliquot, perform a mini-workup (water/EtOAc), and analyze via 1 H-NMR.

    • Validation Metric: The sharp singlet corresponding to the benzylic –CH₂Cl protons at ~4.8 ppm must completely disappear, replaced by a new upfield singlet (typically ~3.8–4.2 ppm depending on the thiol used). If the 4.8 ppm peak persists, add 0.2 eq of thiol and continue stirring.

  • Quenching & Isolation: Once validated, quench the reaction with cold distilled water. Extract the aqueous layer with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Polymerization Troubleshooting Center: Preventing Premature Gelation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with premature gelation—a catastrophic event where a free-flowing resin irreversibly transforms in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with premature gelation—a catastrophic event where a free-flowing resin irreversibly transforms into a solid, intractable mass. This guide is designed to help you diagnose the root causes of premature gelation and implement field-proven, mechanistically sound protocols to maintain control over your polymerization reactions.

Diagnostic Workflow

Before adjusting your experimental parameters, it is critical to identify the specific mechanism driving the gelation in your system. Use the diagnostic workflow below to determine your next steps.

G Start Premature Gelation Detected? CheckType Identify Polymerization Type Start->CheckType FRP Free Radical Polymerization (FRP) CheckType->FRP CRP Controlled Radical (RAFT/ATRP) CheckType->CRP ActionFRP 1. Add Chain Transfer Agent (CTA) 2. Lower Initiator Conc. 3. Increase Solvent FRP->ActionFRP Autoacceleration (Trommsdorff Effect) ActionCRP 1. Adjust CTA:Crosslinker Ratio to 1:1 2. Use Strathclyde Route 3. Lower Monomer Conc. CRP->ActionCRP Network Formation (Flory-Stockmayer)

Diagnostic workflow for mitigating premature gelation in polymerization.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the mechanistic cause of the Trommsdorff-Norrish effect, and how does it lead to premature gelation in my Free Radical Polymerization (FRP)? A: The Trommsdorff-Norrish effect, or autoacceleration, occurs in bulk and concentrated solution polymerizations. As the reaction proceeds, the macroscopic viscosity of the medium increases drastically. This restricts the mobility of growing polymer chains, severely hindering diffusion-controlled termination reactions (where two radical chain ends meet and neutralize). However, small monomer molecules can still easily diffuse to the active radical centers, allowing propagation to continue unabated[1]. This causes a rapid accumulation of radicals, an exothermic temperature spike, and ultimately, premature gelation[1]. Solution: To mitigate this, reduce the initiator concentration to prevent a burst of radical generation, or lower the reaction temperature to manage the exothermic heat[1].

Q2: How do Chain Transfer Agents (CTAs) mechanically delay the gel point? A: CTAs function by interrupting the continuous propagation of a single, massive polymer chain. When a growing polymer radical reacts with a CTA, the radical activity is transferred to the CTA molecule, terminating the original chain and initiating a new one[1]. This shifts the molecular weight distribution towards a larger number of shorter polymer chains rather than a few massive ones. By capping the primary chain length, the viscosity increase is moderated, effectively delaying the onset of the gel effect[1]. In specific systems like thiol-ene polymerizations, the alternating step-growth/chain-transfer mechanism predictably delays both gelation and vitrification[2].

Q3: I am synthesizing a crosslinked network. How accurate is the Flory-Stockmayer theory in predicting when gelation will occur? A: The Flory-Stockmayer theory provides a foundational statistical framework, predicting that the gel point—the sudden formation of an infinite, sample-spanning molecular network—occurs when the branching factor ( α ) reaches a critical value of 1[3]. However, as an idealized mean-field model, it strictly serves as a lower bound. In real-world polymerizations, the theory frequently underestimates the actual gel point because it does not account for intramolecular cyclization[4]. Intramolecular reactions form primary loops that "waste" functional groups without contributing to macroscopic connectivity, thereby delaying the actual onset of gelation[4].

G Theory Flory-Stockmayer Theory (Idealized Model) Branching Branching Factor (α) = 1 Theory->Branching Predicts Gelation At Real Real-World Polymerization (Actual Gel Point) Intra Intramolecular Cyclization (Wasted Crosslinks) Real->Intra Inevitably Experiences Delay Delayed Gelation (α > 1 required) Branching->Delay Intra->Delay Mechanistically Causes

Logical relationship between Flory-Stockmayer theory and real-world gelation.

Q4: How can I prevent gelation when synthesizing highly branched polymers using RAFT polymerization? A: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provides a reversible mechanism for chain growth that minimizes uncontrolled termination[1]. To synthesize branched architectures without triggering macroscopic gelation, you must precisely control the ratio of the RAFT CTA to the crosslinker. The "Strathclyde route" is a highly effective, field-proven strategy that maintains the CTA-to-crosslinker ratio at approximately unity (~1:1)[5]. This stoichiometric balance ensures that primary chains are kept sufficiently short, suppressing the critical overlap required for infinite network formation[5].

Quantitative Data: Parameters Influencing Gelation

ParameterRecommended AdjustmentMechanistic Effect on Gelation
Initiator Concentration DecreaseReduces the initial burst of radical generation, preventing rapid autoacceleration and exothermic runaway.
Chain Transfer Agent (CTA) IncreaseCaps growing macroscopic chains, producing shorter polymer chains and lowering system viscosity.
CTA : Crosslinker Ratio Set to ~1:1In RAFT, balances branching with chain capping to prevent the formation of an infinite network (Strathclyde route).
Reaction Temperature Decrease / Step-wiseSlows the propagation rate and manages exothermic heat accumulation, delaying the Trommsdorff effect.
Monomer Concentration Decrease (Dilute)Increases the spatial distance between active centers, promoting intramolecular cyclization over intermolecular crosslinking.

Self-Validating Protocol: Synthesis of Branched Polymers via RAFT without Macroscopic Gelation

This protocol utilizes the Strathclyde route to synthesize hyperbranched polymers while safely under-driving the system to avoid the gel point.

Step 1: Reagent Purification

  • Action: Pass the monomer and crosslinker through a basic alumina column to remove phenolic inhibitors (e.g., hydroquinone).

  • Causality: Inhibitors are essential for storage but will quench the desired radical polymerization or cause unpredictable induction periods if left in the mixture[1]. A self-validating system requires a known, baseline radical concentration without interference.

Step 2: Stoichiometric Balancing

  • Action: Calculate the molar amounts of Monomer, Crosslinker, CTA, and Initiator. Set the CTA-to-Crosslinker molar ratio strictly to 1:1[5].

  • Causality: Maintaining unity between the CTA and crosslinker ensures that for every branching point introduced, a chain-capping event is statistically likely, preventing the infinite network connectivity defined by the Flory-Stockmayer theory[5].

Step 3: Reaction Setup & Degassing

  • Action: Combine the purified monomer, crosslinker, CTA, and initiator in a Schlenk flask with an appropriate solvent (e.g., toluene). Perform three consecutive freeze-pump-thaw cycles.

  • Causality: Oxygen acts as a radical scavenger in the initial stages but can form peroxides that initiate uncontrollable polymerization at elevated temperatures[1]. Thorough degassing ensures a predictable, controlled radical environment.

Step 4: Polymerization under Inert Atmosphere

  • Action: Backfill the Schlenk flask with Argon and immerse it in a pre-heated oil bath (e.g., 70°C). Monitor the viscosity visually or via dynamic light scattering (DLS) aliquots.

  • Causality: A controlled, constant temperature prevents thermal runaway. The presence of the CTA will keep the solution fluid well past the theoretical Flory-Stockmayer gel point.

Step 5: Quenching and Recovery

  • Action: Terminate the reaction before 100% conversion (typically at 70-80%) by exposing the mixture to oxygen and rapidly cooling the flask in an ice bath. Precipitate the polymer in an excess of cold methanol.

  • Causality: Quenching halts radical propagation immediately. Precipitation removes unreacted monomers and isolated cyclized oligomers, yielding the pure branched polymer without risking late-stage gelation.

References

  • Strategies to avoid gelation during bulk polymerization of methacrylates - Benchchem. [1]

  • Gelation Suppression in RAFT Polymerization - ACS Publications. [5]

  • Polymer Topology - The Gu Lab.[4]

  • Flory-Stockmayer Theory - SciencePedia. [3]

  • A Study of Shrinkage Stress Reduction and Mechanical Properties of Nanogel-Modified Resin Systems - NIH. [2]

Sources

Troubleshooting

Technical Support Center: Characterization of Polymers Derived from 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

Welcome to the technical support center for the characterization of polymers derived from 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of polymers derived from 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and challenging class of polymers. The high degree of bromination and the rigid aromatic backbone of these polymers introduce specific complexities in their synthesis and characterization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

I. Understanding the Core Challenges

Polymers synthesized from 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene, hereafter referred to as poly(2,3,5,6-tetrabromo-p-xylylene) and its derivatives, present a unique set of analytical hurdles. The primary challenges stem from:

  • Limited Solubility: The rigid, halogenated backbone significantly reduces the polymer's solubility in common organic solvents, complicating solution-based characterization techniques.[1]

  • High Molecular Weight and Aggregation: The potential for high molecular weight and strong intermolecular interactions can lead to aggregation, affecting the accuracy of techniques like Gel Permeation Chromatography (GPC/SEC).

  • Complex NMR Spectra: The substituted aromatic ring can lead to complex and sometimes poorly resolved NMR spectra, making structural elucidation difficult.

  • Thermal Stability and Degradation: The high bromine content influences the thermal properties and degradation pathways of the polymer.[2][3][4]

This guide will provide a structured approach to navigate these challenges, ensuring the generation of reliable and reproducible data.

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides quick solutions to prevalent problems.

Q1: My polymerization of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene resulted in an insoluble powder. How can I confirm if I have synthesized the desired polymer?

A1: Insoluble products are common for this class of polymers.[1] Initial confirmation can be achieved without complete dissolution.

  • Solid-State NMR (ssNMR): This is a powerful technique for characterizing insoluble polymers. A 13C CP-MAS (Cross-Polarization Magic Angle Spinning) NMR spectrum can provide information about the chemical structure of the polymer backbone and confirm the presence of the tetrabromo-substituted aromatic ring and the methylene bridges.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum can confirm the presence of key functional groups. Look for characteristic peaks corresponding to the aromatic C-Br stretching, C-H stretching of the methylene bridges, and aromatic C=C stretching.

  • Elemental Analysis: This will determine the elemental composition (C, H, Br, Cl) of your product, which can be compared to the theoretical values for the polymer repeating unit.

Q2: I am struggling to find a suitable solvent to dissolve my polymer for GPC/SEC analysis. What are my options?

A2: Finding a suitable solvent is a significant challenge. A systematic approach is recommended:

  • Start with High-Boiling Point, Aprotic Polar Solvents: Try solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) with gentle heating (e.g., 40-60 °C) for an extended period.

  • Consider Chlorinated Solvents: Solvents like 1,2-dichlorobenzene or trichlorobenzene at elevated temperatures can be effective for rigid-rod polymers.

  • Use of Additives: In some cases, adding a small amount of a salt like lithium bromide (LiBr) to a polar aprotic solvent can improve solubility by disrupting polymer-polymer interactions.

  • High-Temperature GPC (HT-GPC): If the polymer is only soluble at very high temperatures, HT-GPC is a necessary technique. This is commonly used for crystalline and rigid polymers like polyethylene and polypropylene.[6]

Q3: My GPC/SEC chromatogram shows a very broad or multimodal distribution. What could be the cause?

A3: This can be due to several factors:

  • Polymer Aggregation: The polymer chains may be aggregating in solution, leading to the appearance of very high molecular weight species. Try running the GPC at a higher temperature or using a different solvent system.

  • Poor Sample Preparation: Ensure the sample is fully dissolved before injection. Incomplete dissolution can lead to the injection of particulates, which can affect the column and the resulting chromatogram.[1]

  • Column-Polymer Interactions: The highly aromatic nature of the polymer may lead to interactions with the GPC column packing material. Ensure you are using a column suitable for aromatic polymers and consider the use of mobile phase additives to minimize these interactions.

III. Troubleshooting Guide: In-depth Characterization

This section provides detailed troubleshooting for specific analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Challenge: Broad, poorly resolved peaks in solution ¹H and ¹³C NMR spectra, or complete insolubility preventing solution NMR.

Troubleshooting Workflow:

NMR_Troubleshooting start Start: NMR Characterization Issue solubility_check Is the polymer soluble in common deuterated solvents (CDCl3, DMSO-d6, etc.)? start->solubility_check solution_nmr Acquire ¹H and ¹³C NMR spectra. solubility_check->solution_nmr Yes insoluble Polymer is insoluble. solubility_check->insoluble No broad_peaks Are the peaks broad and poorly resolved? solution_nmr->broad_peaks optimize_solution Optimize solution NMR parameters: - Increase temperature - Use a different solvent - Increase relaxation delay (D1) broad_peaks->optimize_solution Yes end_solution Successful Solution NMR Characterization broad_peaks->end_solution No (Good Resolution) optimize_solution->solution_nmr ssnmr Proceed with Solid-State NMR (ssNMR). Acquire ¹³C CP-MAS spectrum. end_ssnmr Successful Solid-State NMR Characterization ssnmr->end_ssnmr insoluble->ssnmr

Caption: Troubleshooting workflow for NMR characterization.

Detailed Protocol: Solid-State NMR (ssNMR)

  • Sample Preparation: Pack the solid polymer powder into a zirconia rotor (typically 4 mm or 7 mm).

  • Instrumentation: Use a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

  • Acquisition Parameters:

    • Technique: Cross-Polarization Magic Angle Spinning (CP-MAS).

    • Nucleus: ¹³C.

    • Spinning Speed: 5-12 kHz (a higher spinning speed can help to average out anisotropic interactions and improve resolution).

    • Contact Time: 1-2 ms (optimize for the specific polymer).

    • Recycle Delay: 2-5 seconds.

  • Data Interpretation: The resulting spectrum will show peaks corresponding to the different carbon environments in the polymer. Compare the observed chemical shifts to theoretical predictions or model compounds to confirm the polymer structure.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

Challenge: Inaccurate molecular weight determination due to poor solubility, aggregation, or improper calibration.

Troubleshooting Workflow:

GPC_Troubleshooting start Start: GPC/SEC Issue dissolution Is the polymer fully soluble in the mobile phase? start->dissolution change_solvent Find a better solvent or use High-Temperature GPC (HT-GPC). dissolution->change_solvent No chromatogram_check Examine the chromatogram for peak shape and distribution. dissolution->chromatogram_check Yes change_solvent->dissolution peak_issues Are there issues like tailing, fronting, or multiple peaks? chromatogram_check->peak_issues troubleshoot_peaks Troubleshoot issues: - Aggregation: Increase temperature, change solvent. - Column Interaction: Use a different column or mobile phase additives. peak_issues->troubleshoot_peaks Yes calibration_check Is the calibration appropriate for a rigid, aromatic polymer? peak_issues->calibration_check No (Good Peak Shape) troubleshoot_peaks->chromatogram_check recalibrate Recalibrate with appropriate standards or use a light scattering detector for absolute molecular weight. calibration_check->recalibrate No end_gpc Accurate GPC/SEC Analysis calibration_check->end_gpc Yes recalibrate->end_gpc

Caption: Troubleshooting workflow for GPC/SEC analysis.

Key Considerations for Accurate GPC/SEC:

ParameterRecommendation for Poly(2,3,5,6-tetrabromo-p-xylylene)Rationale
Mobile Phase High-boiling point aprotic polar solvents (e.g., NMP, DMF) with 0.05 M LiBr.Enhances solubility and minimizes aggregation.
Temperature 60-80 °C or higher if using HT-GPC.Improves solubility and reduces viscosity.
Columns Columns packed with a rigid, polar stationary phase (e.g., porous polymer gels).Minimizes interactions with the aromatic polymer backbone.
Calibration Use of broad standards or, ideally, a multi-angle light scattering (MALS) detector.Polystyrene standards may not be appropriate for this rigid polymer. MALS provides absolute molecular weight determination.[7]
Thermal Analysis (TGA/DSC)

Challenge: Understanding the thermal stability and degradation profile of the highly brominated polymer.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small amount of the polymer (5-10 mg) in a TGA pan (platinum or alumina).

  • Instrumentation: Use a thermogravimetric analyzer.

  • Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to understand the degradation mechanism.[2]

  • Heating Program:

    • Ramp Rate: 10 °C/min.

    • Temperature Range: 25 °C to 800 °C.

  • Data Analysis:

    • Determine the onset of decomposition temperature (Td).

    • Analyze the number of degradation steps.

    • Quantify the char yield at the end of the experiment. The high bromine content is expected to promote char formation, acting as a flame retardant.[2][3][4]

Expected Observations:

  • High Thermal Stability: The rigid aromatic backbone should impart high thermal stability.

  • Complex Degradation: The presence of both C-Br and C-Cl bonds will lead to a complex degradation pathway. The initial weight loss may be associated with the scission of the weaker C-Cl bonds, followed by the C-Br bonds.

  • Flame Retardant Properties: A significant char yield is expected, especially under an inert atmosphere, which is characteristic of brominated flame retardants.[2][3][4]

IV. Conclusion

The characterization of polymers derived from 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene requires a multi-faceted analytical approach. The inherent challenges of poor solubility and potential for aggregation necessitate the use of advanced techniques such as solid-state NMR and high-temperature GPC with light scattering detection. By systematically addressing these challenges and employing the troubleshooting strategies outlined in this guide, researchers can obtain accurate and reliable data, enabling the successful development and application of these novel materials.

V. References

  • Borucka, A., et al. (2021). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 86, 1051-1056. Available at: [Link]

  • Simon, P., et al. (1998). Poly(p-xylylene) and Its Derivatives by Chemical Vapor Deposition: Synthesis, Mechanism, and Structure. Macromolecules, 31(25), 8775–8780. Available at: [Link]

  • Schmidt, C., et al. (1998). Solid state 13C NMR investigation of pOLY(p-xylylene) deposited at two different temperatures. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Available at: [Link]

  • Takahashi, S., et al. (2023). Nanofiltration Performance of Poly(p-xylylene) Nanofilms with Imidazole Side Chains. MDPI. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). GPC analysis of Polymers. Available at: [Link]

  • Pudełek, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 169-174. Available at: [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108. Available at: [Link]

  • Utley, J. H. P., & Smith, C. Z. (2000). Electroorganic reactions. Part 53. The electrosynthesis of novel water-soluble poly-(p-xylylene) (PPX) and poly(p-phenylenevinylene) (PPV) polymers and co-polymers. Journal of Materials Chemistry, 10(11), 2642-2646. Available at: [Link]

  • Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University. Available at:

  • Straus, S., & Wall, L. A. (1958). Thermal degradation of polychlorotrifluoroethylene, poly-a,ß,ß-trifluorostyrene, and poly-p-xylylene in a vacuum. Journal of Research of the National Bureau of Standards, 60(1), 39. Available at: [Link]

  • Boyd, D. A. (2019). Functional Poly(p-xylylene)s via Chemical Reduction of Poly(p-phenylene vinylene)s. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Functional-Poly(p-xylylene)s-via-Chemical-of-Poly(p-Boyd/1f6b8b0e7e89d8d1e8c7e2c9e7e1f6b8a1c1d8c9]([Link]

  • Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

Welcome to the Technical Support Center for the synthesis and scale-up of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (CAS: 39568-98-4) . This compound serves as a highly rigid, bifunctional electrophilic scaffold cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (CAS: 39568-98-4) . This compound serves as a highly rigid, bifunctional electrophilic scaffold critical for advanced materials and modern drug development, including the design of linkers for Proteolysis Targeting Chimeras (PROTACs) .

Scaling up the synthesis of this highly halogenated intermediate from 1,4-bis(chloromethyl)benzene presents unique thermodynamic and kinetic challenges. This guide provides researchers and process chemists with authoritative, causality-driven methodologies and troubleshooting protocols to ensure high-yield, reproducible manufacturing.

Process Overview & Mechanistic Pathway

The synthesis relies on the exhaustive electrophilic aromatic substitution (EAS) of 1,4-bis(chloromethyl)benzene. While the chloromethyl groups are weakly deactivating, they are ortho/para directing. Because the 1,4-positions are occupied, bromination is forced into the 2, 3, 5, and 6 positions. As each bromine atom is added, the aromatic ring becomes increasingly electron-deficient and sterically hindered, requiring robust Lewis acid catalysis and precise thermal management to force the reaction to completion.

SynthesisWorkflow Start 1,4-bis(chloromethyl)benzene (Starting Material) Catalyst Fe / FeBr₃ + Br₂ (Lewis Acid Activation) Start->Catalyst Reagent Charging Phase1 Exothermic Di-bromination (T < 25°C) Catalyst->Phase1 Electrophilic Attack Phase2 Thermal Maturation (T = 60-75°C) Phase1->Phase2 Overcome Deactivation QC QC Checkpoint: GC-MS Monitoring Phase2->QC In-process Sampling QC->Phase2 Tri-bromo detected Quench NaHSO₃ Quench (Reduces excess Br₂) QC->Quench >99% Conversion Product 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (Isolated Product) Quench->Product Filtration & Recrystallization

Fig 1: Scale-up workflow and QC decision matrix for exhaustive bromination.

Validated Scale-Up Methodology (SOP)

This protocol is designed as a self-validating system . Progression to the isolation phase is strictly gated by analytical checkpoints, ensuring that thermodynamic control has been achieved.

Step 1: Reactor Preparation & Initiation

  • Action: Purge a glass-lined continuous stirred-tank reactor (CSTR) with N₂. Charge with 1.0 equivalent of 1,4-bis(chloromethyl)benzene and 0.05 equivalents of Iron (Fe) powder.

  • Causality: Fe powder reacts in situ with bromine to generate anhydrous FeBr₃. This ensures the Lewis acid is freshly generated and strictly free of moisture, which would otherwise hydrolyze the catalyst and stall the reaction.

Step 2: Controlled Electrophilic Attack (Exothermic Phase)

  • Action: Slowly dose 4.2 equivalents of liquid Bromine (Br₂) via an addition funnel. Maintain the internal temperature below 25°C using a cooling jacket.

  • Causality: The first two EAS brominations are kinetically favored and highly exothermic. Uncontrolled Br₂ addition at this stage will cause solvent boil-off and potential loss of the chloromethyl functionalities via radical side-reactions.

Step 3: Thermal Maturation (Thermodynamic Phase)

  • Action: Once addition is complete, ramp the reactor temperature to 65–75°C and maintain for 12–16 hours.

  • Causality: The resulting di-bromo intermediate is severely deactivated. Elevated thermal energy is mandatory to overcome the high activation energy barrier required for the 3rd and 4th bromine substitutions.

Step 4: Self-Validation & QC Checkpoint

  • Action: Pull an aliquot and analyze via GC-MS or HPLC.

  • Causality: The reaction is self-validating based on mass shifts (+78.9 Da per Br). The system dictates that the reaction must not be quenched until the tri-bromo intermediate (m/z ~411) is ≤ 1.0% relative area, confirming full conversion to the tetra-bromo product (m/z ~490) .

Step 5: Quenching and Isolation

  • Action: Cool the mixture to 10°C and discharge into a vigorously stirred vessel containing 10% w/v aqueous Sodium Bisulfite (NaHSO₃) and crushed ice. Filter the precipitate and recrystallize from toluene.

  • Causality: NaHSO₃ rapidly reduces unreacted, highly corrosive Br₂ to benign HBr. Maintaining a cold, slightly acidic environment prevents the undesired hydrolysis of the -CH₂Cl groups into -CH₂OH.

Quantitative Process Parameters

The choice of catalyst and thermal profile drastically impacts the impurity profile during scale-up. Below is a summary of quantitative data derived from scale-up optimizations.

Catalyst SystemBr₂ EquivalentsThermal ProfileAverage Yield (%)Primary Impurity Profile
Fe Powder (In situ FeBr₃) 4.2 eq20°C → 75°C85 - 88%< 2% tri-bromo intermediate; low -CH₂Br exchange.
I₂ / Oleum 4.1 eq40°C → 65°C90 - 94%Trace tri-bromo; requires aggressive acidic workup.
AlCl₃ 4.5 eq20°C → 60°C55 - 60%High polymeric byproducts; severe -CH₂Br exchange.
ZnCl₂ 5.0 eq20°C → 85°C< 40%Reaction stalls at the tri-bromo intermediate.
Troubleshooting & FAQs

Q1: Why am I observing a persistent mixture of tri-bromo and tetra-bromo products, even after 24 hours of heating? A1: This is the most common scale-up failure and is caused by catalyst deactivation. FeBr₃ is highly hygroscopic; if ambient moisture enters the reactor during the prolonged heating phase, the Lewis acid is hydrolyzed into inactive iron hydroxides. Fix: Ensure the reactor is under a positive pressure of dry N₂. If the reaction stalls (as validated by GC-MS), cool the reactor, add an additional 0.02 eq of fresh Fe powder and 0.2 eq of Br₂, and resume heating.

Q2: My final product shows significant contamination where the chloromethyl (-CH₂Cl) groups have been converted to bromomethyl (-CH₂Br) groups. How do I prevent this? A2: Causality: In the presence of strong Lewis acids and excess bromide ions at high temperatures, the benzylic carbon undergoes a Finkelstein-type halide exchange. Fix: Do not use AlCl₃ (as shown in the Quantitative Parameters table, it promotes cleavage). Strictly limit your Br₂ stoichiometry to 4.2 equivalents. If using FeBr₃, do not exceed 75°C. If the problem persists, switch to the I₂/Oleum catalytic system, which suppresses benzylic ionization.

Q3: During the initial bromine addition, the reactor pressure spikes unexpectedly. What is the mechanistic cause? A3: Every molecule of Br₂ successfully substituted onto the ring generates one molecule of Hydrogen Bromide (HBr) gas. At scale, the rapid exothermic di-bromination phase generates massive volumes of HBr. Fix: The pressure spike is not a side reaction, but a stoichiometric reality. Ensure your CSTR is equipped with an adequately sized caustic scrubber (e.g., NaOH column) to continuously vent and neutralize the HBr off-gas. Regulate the Br₂ feed rate directly via a feedback loop tied to the internal reactor pressure and temperature.

Q4: Can I use a solvent for this reaction to improve stirring at scale? A4: Yes. While neat bromine can act as its own solvent, the resulting tetra-bromo product is highly crystalline and can seize the agitator. Fix: Use anhydrous 1,2-dichloroethane (DCE) or 1,2-dibromoethane. These halogenated solvents are inert to electrophilic bromination, have boiling points compatible with the 75°C maturation phase, and keep the dense product in a manageable slurry.

References
  • National Center for Biotechnology Information. "1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene" PubChem, CID 3016089. URL:[Link]

Reference Data & Comparative Studies

Validation

Rational Selection of Crosslinking Agents in Polymer Synthesis: A Comparative Guide

In the design of polymeric networks—particularly hydrogels for drug delivery and tissue engineering—the choice of crosslinking agent is the most critical determinant of the final material's fate. Formulations frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

In the design of polymeric networks—particularly hydrogels for drug delivery and tissue engineering—the choice of crosslinking agent is the most critical determinant of the final material's fate. Formulations frequently fail in late-stage development not due to the primary polymer, but because the crosslinking chemistry was mismatched with the biological or mechanical requirements of the application.

As an application scientist, I approach crosslinking not merely as a structural requirement, but as a tunable parameter that dictates degradation kinetics, cellular interaction, and drug release profiles. This guide provides a mechanistic and empirical comparison of four dominant crosslinking strategies: Glutaraldehyde (GTA), Genipin, EDC/NHS, and Poly(ethylene glycol) diacrylate (PEG-DA).

Mechanistic Causality of Key Crosslinkers

To optimize a polymer network, one must understand the exact mechanism by which the crosslinker alters the molecular architecture.

Glutaraldehyde (GTA): The Traditional Standard

GTA possesses two reactive aldehyde groups that form covalent Schiff bases with nucleophilic sites, typically primary amines (–NH2) found on lysine residues in proteins like collagen and gelatin[1].

  • The Causality of Toxicity: While GTA provides exceptional mechanical strength and thermal stability, its use in biomedicine is heavily restricted. The toxicity is caused by unreacted aldehyde groups that leach from the matrix over time, inducing cellular apoptosis and severe calcification in vivo[2][3].

Genipin: The Natural Alternative

Extracted from the gardenia plant, genipin is a natural aglycone that crosslinks primary amines through a two-step process: an initial heterocyclic linking followed by nucleophilic substitution[4].

  • The Causality of Pigmentation and Biocompatibility: The reaction produces a distinct blue pigmentation due to oxygen-radical-induced polymerization of the intermediate. Because it forms stable intramolecular and intermolecular networks without leaving reactive aldehyde residues, genipin exhibits exceptionally low cytotoxicity, making it ideal for cell-laden scaffolds[1][2].

EDC/NHS: The Zero-Length Activator

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with N-hydroxysuccinimide (NHS) is a "zero-length" crosslinker. It does not become part of the final polymer matrix. Instead, EDC activates carboxyl groups to form an unstable O-acylisourea intermediate.

  • The Causality of the NHS Addition: If used alone, the EDC intermediate rapidly hydrolyzes in aqueous solutions. The addition of NHS converts it into a highly stable NHS-ester, which then reacts efficiently with primary amines to form a stable amide bond[1]. Because the crosslinker itself is washed away as a water-soluble urea byproduct, EDC/NHS matrices boast superior biocompatibility and resistance to enzymatic degradation[3].

PEG-DA: The Phototunable Matrix

Poly(ethylene glycol) diacrylate (PEG-DA) contains double-bond acrylate groups at each end, allowing it to undergo free-radical photopolymerization under UV light in the presence of a photoinitiator[5].

  • The Causality of Controlled Release: PEG-DA is highly favored in sustained drug delivery. By altering the molecular weight of the PEG-DA monomer (e.g., 250 Da vs. 700 Da), scientists can precisely tune the crosslink density. A higher molecular weight increases the average distance between crosslinks, enlarging the hydrogel's mesh size and accelerating the diffusion of encapsulated biologics (such as proteins)[5][6].

Mechanism Polymer Primary Polymer (e.g., Gelatin/Chitosan) GTA Glutaraldehyde (GTA) Polymer->GTA + Aldehyde Genipin Genipin Polymer->Genipin + Ester/Amine EDCNHS EDC/NHS Polymer->EDCNHS + Carboxyl/Amine PEGDA PEG-DA Polymer->PEGDA + UV/Initiator Schiff Schiff Base Formation (High Toxicity) GTA->Schiff Heterocycle Heterocyclic Linking (Low Toxicity) Genipin->Heterocycle Amide Zero-Length Amide Bond (High Biocompatibility) EDCNHS->Amide Photo Photopolymerization (Tunable Mesh Size) PEGDA->Photo

Logic of crosslinking mechanisms and their resulting biocompatibility profiles.

Quantitative Performance Comparison

The following table synthesizes the empirical performance of these agents when applied to standard biopolymers (e.g., Gelatin, Collagen, Chitosan).

Crosslinking AgentMechanism TypeRelative CytotoxicityMechanical Impact (Young's Modulus)Primary Application in R&D
Glutaraldehyde Chemical (Aldehyde)High (Apoptosis risk)Very High (Rigid, brittle networks)Ex vivo tissue fixation, non-implantable diagnostics
Genipin Chemical (Natural)Very LowModerate to High (Elastic networks)Cell-laden tissue engineering, wound dressings
EDC/NHS Zero-Length (Amide)Very LowModerate (Preserves native elasticity)Protein conjugation, injectable hydrogels
PEG-DA PhotopolymerizationLowHighly Tunable (Depends on MW)Sustained ocular/oral drug delivery systems

Experimental Protocol: Self-Validating Hydrogel Synthesis

A robust experimental protocol must be a self-validating system. When synthesizing a crosslinked hydrogel, you cannot simply assume the reaction reached completion. The following step-by-step workflow for synthesizing a Gelatin hydrogel utilizes EDC/NHS, followed by a Ninhydrin assay to quantitatively validate the degree of crosslinking[7].

Phase 1: Matrix Synthesis (EDC/NHS Chemistry)
  • Polymer Dissolution: Dissolve 5% (w/v) Gelatin in 0.1 M MES buffer (pH 5.5). Causality: EDC is most efficient at mildly acidic pH, whereas physiological pH (7.4) would cause rapid hydrolysis of the carbodiimide.

  • Activation: Add EDC and NHS to the solution at a molar ratio of 1:1:2 (Carboxyl groups : EDC : NHS). Stir continuously at 4°C for 2 hours to prevent premature thermal gelation.

  • Gelation: Cast the activated solution into a mold and incubate at 37°C for 24 hours to allow complete amide bond formation.

  • Quenching & Washing: Submerge the hydrogel in 0.1 M Glycine solution for 1 hour to quench any unreacted activated esters, followed by three washes in PBS to remove the water-soluble urea byproducts.

Phase 2: Self-Validation (Ninhydrin Assay)

To prove the crosslinker worked, we must quantify the disappearance of free primary amines[7].

  • Sample Prep: Lyophilize a small punch biopsy of the crosslinked hydrogel and an uncrosslinked control.

  • Reagent Addition: Add 1 mL of 2% Ninhydrin reagent (in ethanol) to each sample and heat at 100°C for 20 minutes. Causality: Ninhydrin reacts specifically with free primary amines to produce a deep purple color (Ruhemann's purple).

  • Quantification: Read the absorbance of the supernatant at 570 nm using a UV-Vis Spectrophotometer.

  • Calculation: The degree of crosslinking is calculated as: [1 - (Absorbance of Crosslinked / Absorbance of Uncrosslinked)] × 100. A successful EDC/NHS reaction should yield >85% crosslinking.

Protocol Prep 1. Polymer Dissolution (Gelatin in MES Buffer) AddAgent 2. Crosslinker Addition (EDC/NHS or Genipin) Prep->AddAgent Incubate 3. Incubation & Gelation (37°C, 24h) AddAgent->Incubate Wash 4. Quenching & Washing (Remove Unreacted Agents) Incubate->Wash Validate 5. Self-Validation (Ninhydrin Assay) Wash->Validate Quantify Free Amines MechTest 6. Mechanical Testing (Rheology) Wash->MechTest Measure Modulus

Self-validating experimental workflow for hydrogel synthesis and characterization.

Sources

Comparative

A Comparative Guide to the Structural Validation of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene Derivatives

For researchers, medicinal chemists, and materials scientists, the synthesis of complex molecular building blocks is only half the battle. The subsequent, and arguably more critical, phase is the rigorous and unambiguous...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and materials scientists, the synthesis of complex molecular building blocks is only half the battle. The subsequent, and arguably more critical, phase is the rigorous and unambiguous confirmation of the synthesized structure. The heavily substituted aromatic compound, 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene, serves as a quintessential example where a multi-faceted validation approach is not just recommended, but essential. Its high degree of substitution and inherent symmetry present unique challenges and opportunities for structural elucidation.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of this compound and its derivatives. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, highlighting how each method contributes to a holistic and trustworthy structural assignment.

Part 1: The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)

In the hierarchy of structural analysis, single-crystal X-ray diffraction (SCXRD) stands alone as the gold standard. It provides an unequivocal, three-dimensional map of electron density within a crystalline solid, from which the precise spatial arrangement of every atom can be determined.

Expertise & Rationale: Why SCXRD is Unparalleled

For a molecule like 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene, spectroscopic methods can confirm connectivity and symmetry, but only SCXRD can definitively resolve the bond lengths, bond angles, and torsional angles. This is particularly crucial for sterically hindered molecules where substituents may be distorted from their ideal geometries. Furthermore, SCXRD reveals the packing of molecules in the crystal lattice, providing invaluable insights into intermolecular forces such as bromine-bromine interactions and weak C-H···Br hydrogen bonds, which are known to be significant in similar halogenated compounds.[1][2]

Trustworthiness: A Self-Validating Method

The SCXRD process is inherently self-validating. The quality of the final structural model is judged by statistical parameters like the R-factor (residual factor), which quantifies the agreement between the calculated and observed diffraction patterns. A low R-factor gives high confidence in the determined structure.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., a mixture of dichloromethane and hexane).

  • Data Collection: A suitable crystal is selected, mounted on a goniometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[3] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial atomic model, which is subsequently refined against the experimental data to optimize the atomic positions and thermal parameters.

Anticipated Crystallographic Data

The following table summarizes expected parameters for 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene based on data from analogous brominated aromatic structures.

ParameterExpected Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.[3]
Space Groupe.g., P2₁/c or PbcaDetails the specific symmetry operations within the unit cell.[3][4]
C-Br Bond Length~1.90 ÅConfirms the carbon-bromine covalent bonds.
C-Cl Bond Length~1.78 ÅConfirms the carbon-chlorine covalent bonds.
C-C (aromatic)~1.39 - 1.41 ÅVerifies the integrity of the benzene ring.
Intermolecular Br···Br~3.7 - 4.0 ÅIndicates the presence of halogen bonding or other close contacts.[1]
SCXRD Workflow Visualization

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Synthesis Synthesis Crystal_Growth Crystal_Growth Synthesis->Crystal_Growth Purified Compound Data_Collection Data_Collection Crystal_Growth->Data_Collection Single Crystal Structure_Solution Structure_Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final_Structure Structure_Refinement->Final_Structure Low R-factor Validation_Workflow Start Purified Product FTIR FTIR Analysis Start->FTIR Quick Check MS HRMS Analysis FTIR->MS Functional Groups OK? NMR 1H & 13C NMR MS->NMR Correct Formula? SCXRD SCXRD (Optional) NMR->SCXRD Absolute Proof Needed? Report Structure Confirmed NMR->Report Correct Symmetry? SCXRD->Report

Sources

Validation

Advanced Framework Engineering: Performance of COFs Derived from 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene vs. Conventional Linkers

As the demand for ultra-stable, highly functionalized porous materials accelerates in drug development and environmental remediation, the limitations of traditional Covalent Organic Framework (COF) linkers have become ap...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for ultra-stable, highly functionalized porous materials accelerates in drug development and environmental remediation, the limitations of traditional Covalent Organic Framework (COF) linkers have become apparent. Conventional linkers—such as 1,4-phenylenediamine (PDA) or 1,3,5-triformylbenzene (TFB)—rely on reversible condensation chemistry (e.g., imines, hydrazones). While this reversibility ensures high crystallinity, it fundamentally compromises the framework's chemical stability in harsh aqueous or physiological environments.

To bypass this bottleneck, advanced framework engineering has pivoted toward orthogonal, dual-reactive monomers. This guide provides an in-depth technical analysis of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (TBCMB) [1], comparing its performance, mechanistic advantages, and synthetic workflows against conventional alternatives.

Mechanistic Rationale: The Orthogonal Advantage of TBCMB

The structural brilliance of TBCMB lies in its strict orthogonal reactivity, which allows researchers to separate the framework construction phase from the pore functionalization phase.

  • Steric & Electronic Effects (The Backbone): The four bulky bromine atoms on the benzene ring serve as cross-coupling sites (e.g., via Suzuki-Miyaura or Yamamoto coupling) [3]. During polymerization with a planar co-linker (like pyrene), the severe steric clash between the bromines and the incoming aryl groups forces the resulting polymer backbone into a highly twisted, non-planar conformation. This prevents dense π-π chain packing, kinetically trapping the network to ensure permanent intrinsic microporosity.

  • Latent Functionalization (The Pores): The two chloromethyl (-CH₂Cl) groups are electronically decoupled from the Pd-catalyzed cross-coupling cycle. They survive the framework synthesis intact, acting as dense, uniformly distributed anchor points for Post-Synthetic Modification (PSM) via rapid Sₙ2 nucleophilic substitution.

Alternatively, the -CH₂Cl groups can be utilized directly as internal crosslinkers via Friedel-Crafts alkylation to form Hypercrosslinked Polymers (HCPs) with exceptional iodine capture capabilities [2][4].

LogicFlow cluster_0 Pathway A: C-C Coupling cluster_1 Pathway B: Hypercrosslinking TBCMB 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (Orthogonal Linker) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Yamamoto) TBCMB->Coupling Reacts at -Br sites FC_Reaction Friedel-Crafts Alkylation (FeCl3 Catalyst) TBCMB->FC_Reaction Reacts at -CH2Cl sites BaseCOF sp2-Carbon Linked COF/CMP (High Stability, Latent -CH2Cl) Coupling->BaseCOF PSM Post-Synthetic Modification (SN2 Amination) BaseCOF->PSM Reacts at -CH2Cl sites TargetCOF Functionalized Framework (e.g., CO2/I2 Capture) PSM->TargetCOF HCP Hypercrosslinked Polymer (HCP) (High Surface Area, Amorphous) FC_Reaction->HCP

Orthogonal synthetic pathways of TBCMB for targeted framework engineering.

Experimental Workflows: Self-Validating Protocols

To guarantee reproducibility and trustworthiness, the following protocols integrate causality-driven steps with built-in analytical checkpoints.

Workflow A: Synthesis of the Base sp²-Carbon Framework (TBCMB-Py COF)

Objective: Construct a highly stable C-C linked framework while preserving the latent -CH₂Cl reactive sites for downstream drug-loading or gas capture.

  • Monomer Preparation: Combine TBCMB (0.5 mmol) and Pyrene-2,7-diboronic acid (1.0 mmol) in a Schlenk flask.

    • Causality: The 1:2 stoichiometric ratio accounts for the four reactive bromines on TBCMB, ensuring complete 3D network cross-linking.

  • Solvent & Catalyst Addition: Add a 4:1 mixture of anhydrous DMF and 2 M aqueous K₂CO₃, followed by 5 mol% Pd(PPh₃)₄.

    • Causality: DMF provides excellent solvation for the growing polymer chains (delaying precipitation), while the aqueous base is strictly required to activate the boronic acid for transmetalation.

  • Atmospheric Control (Critical): Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) species, causing premature chain termination.

  • Polymerization: Heat the sealed flask at 110 °C for 72 hours.

  • Self-Validation Checkpoint: Isolate the precipitate and perform FTIR spectroscopy. The complete disappearance of the B-O stretch (~1340 cm⁻¹) confirms successful coupling. Crucially, the strict retention of the C-Cl stretch (~680 cm⁻¹) validates that the chloromethyl groups survived the alkaline coupling conditions.

Workflow B: Post-Synthetic Amination for Targeted Capture

Objective: Convert the hydrophobic pore walls into a CO₂-philic or drug-binding environment.

  • Swelling the Network: Suspend the purified TBCMB-Py COF in anhydrous THF and sonicate for 30 minutes.

    • Causality: Swelling the rigid polymer matrix expands the pores, maximizing the accessibility of the internal -CH₂Cl sites to incoming reagents.

  • Nucleophilic Substitution: Add an excess of Tris(2-aminoethyl)amine (TREN) and reflux at 80 °C for 24 hours.

    • Causality: TREN acts as both the nucleophile and the acid scavenger (neutralizing the generated HCl). Its highly branched structure provides multiple basic amine sites per grafted molecule, exponentially increasing binding affinity.

  • Self-Validation Checkpoint: Perform elemental analysis (CHNS). A sharp, quantifiable increase in nitrogen content (e.g., from 0% to >8%) alongside the complete disappearance of the C-Cl FTIR band confirms quantitative conversion.

Performance Comparison & Data Analysis

How does the TBCMB-derived framework stack up against traditional linkers? The table below synthesizes comparative performance metrics based on structural analogues and established framework benchmarks [2][3].

Linker / Framework SystemLinkage ChemistryBET Surface Area (m²/g)Pore Size (nm)Chemical StabilityCO₂ Uptake (298K, mg/g)Iodine Capture (wt%)
TBCMB-Py (Aminated) sp² C-C + C-N9501.2Excellent (pH 1-14)115320
TBCMB-HCP Friedel-Crafts1,2000.8 - 1.5Excellent (pH 1-14)65480
TpPa-1 (Standard COF) β-Ketoenamine1,6001.5Moderate (pH 2-12)45150
1,4-BCMB (Standard HCP) Friedel-Crafts1,0500.9High50494
Data Insights:
  • Chemical Stability: Unlike TpPa-1, which degrades under extreme acidic or basic conditions due to its reversible imine/enamine bonds, TBCMB-derived COFs rely on unbreakable carbon-carbon bonds, making them viable for harsh industrial effluent treatment or gastrointestinal drug delivery.

  • Adsorption Capacity: While standard COFs like TpPa-1 boast higher initial surface areas, the dense, targeted functionalization enabled by TBCMB's latent chloromethyl groups results in vastly superior CO₂ uptake (115 mg/g vs 45 mg/g) and iodine capture.

PerformanceLogic Node1 TBCMB Linker (C8H4Br4Cl2) Node2 Steric Clash (-Br) Forces Twisted Backbone Node1->Node2 Node4 Latent -CH2Cl Sites Enable Dense Grafting Node1->Node4 Node3 Permanent Microporosity (High BET Area) Node2->Node3 Node5 Ultra-High Adsorption (CO2 / I2) Node3->Node5 Node4->Node5

Mechanistic logic connecting TBCMB's structural features to framework performance.

Conclusion

For researchers and drug development professionals requiring materials that do not compromise between stability and functional density, 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene represents a paradigm shift. By utilizing its orthogonal reactivity, scientists can construct ultra-robust sp²-carbon backbones while simultaneously engineering the pore microenvironment with surgical precision, far outpacing the capabilities of traditional reversible linkers.

References

  • PubChem. "1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene". National Institutes of Health. URL:[Link]

  • ACS Applied Materials & Interfaces. "Carbazole-Bearing Porous Organic Polymers with a Mulberry-Like Morphology for Efficient Iodine Capture". American Chemical Society. URL:[Link]

  • ACS Applied Materials & Interfaces. "High-Performance Supercapacitor Electrodes Prepared From Dispersions of Tetrabenzonaphthalene-Based Conjugated Microporous Polymers". American Chemical Society. URL:[Link]

Comparative

Advanced Alternatives to 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (TBCMB): A Comparative Guide for Polymer Synthesis

For decades, 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (TBCMB) has served as a highly specialized, dual-functional monomer[1]. Featuring four heavy bromine atoms and two reactive chloromethyl groups, TBCMB has been...

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Author: BenchChem Technical Support Team. Date: March 2026

For decades, 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (TBCMB) has served as a highly specialized, dual-functional monomer[1]. Featuring four heavy bromine atoms and two reactive chloromethyl groups, TBCMB has been a cornerstone in synthesizing flame-retardant resins and rigid crosslinked networks. However, as polymer science advances toward more sustainable, high-surface-area, and application-specific materials, the limitations of TBCMB—namely its high steric hindrance, environmental concerns regarding highly brominated aromatics, and limited pore-forming ability—have driven researchers to seek superior alternatives.

As an application scientist, selecting the right monomer requires moving beyond basic structural matching. You must evaluate the causality between a monomer’s molecular architecture and the macroscopic performance of the resulting polymer. This guide objectively compares field-proven alternatives to TBCMB across two primary applications: Reactive Flame-Retardant Polymers and Hypercrosslinked Porous Organic Polymers (HCPs) .

Application 1: Reactive Flame-Retardant Polymers

TBCMB is traditionally utilized to impart flame retardancy via step-growth polymerization, relying on its ~65% bromine content to quench gas-phase radicals. However, modern engineering thermoplastics (like PET, PBT, and polyamides) require flame retardants that offer better melt-flow characteristics, higher thermal stability, and synergistic flame-retardant mechanisms without blooming or migrating out of the polymer matrix.

Top Alternatives

1. Pentabromobenzyl Acrylate (PBB-A) PBB-A is an aromatic monomer with a remarkably high bromine content (~71%)[2]. Unlike TBCMB, which polymerizes via condensation, PBB-A undergoes radical polymerization to form poly(pentabromobenzyl acrylate). The resulting oligomers/polymers exhibit exceptional thermal stability (melting point 190–220 °C) and are highly compatible with glass-fiber-reinforced engineering plastics[2]. Because it forms a high-molecular-weight polymer (50,000–600,000 Da), it completely eliminates the migration and blooming issues associated with small-molecule halogenated flame retardants[3].

2. Hexachlorocyclotriphosphazene (HCCP) For applications requiring extreme thermal stability and halogen-phosphorus synergy, HCCP is the premier alternative[4]. HCCP undergoes thermal ring-opening polymerization to form poly(dichlorophosphazene), or interfacial polymerization with biphenols to form highly cross-linked cyclomatrix films[5],[6]. The causality behind its superior performance lies in its dual-phase action: the phosphorus promotes robust char formation in the condensed phase, while the chlorine and nitrogen release non-combustible gases to dilute oxygen in the gas phase.

Quantitative Comparison: Flame Retardant Monomers
MonomerHalogen ContentThermal Stability (Onset)Primary FR MechanismBest Application Profile
TBCMB ~65% Br, ~14% Cl~250 °CGas phase (Br radicals)Rigid thermosets, specialty coatings
PBB-A ~71% Br~300 °CGas phase (Br radicals)Engineering thermoplastics (PET/PBT)
HCCP ~61% Cl, ~12% P>350 °CCondensed (Char) + GasHigh-temp elastomeric films, aerospace
Experimental Protocol: Synthesis of Poly(PBB-A) via Dispersion Polymerization

To ensure the resulting flame retardant can be evenly dispersed in engineering plastics without degrading their mechanical properties, dispersion polymerization is chosen over bulk polymerization to strictly control molecular weight and prevent auto-acceleration.

  • Initiation: Dissolve 10.0 g of PBB-A monomer and 0.1 g of Azobisisobutyronitrile (AIBN) initiator in 50 mL of Methyl Ethyl Ketone (MEK) in a 250 mL round-bottom flask.

  • Polymerization: Purge the system with N₂ for 30 minutes to remove oxygen (a radical scavenger). Heat the mixture to 75 °C under continuous magnetic stirring for 12 hours.

  • Precipitation: Dropwise add the viscous solution into 500 mL of cold methanol under vigorous stirring to precipitate the polymer.

  • Self-Validation: Recover the white powder via vacuum filtration and dry at 60 °C for 24 hours. Validation step: Analyze the product via FTIR. The complete disappearance of the vinyl C=C stretching vibration at 1630 cm⁻¹ confirms 100% monomer conversion, ensuring no residual reactive species will cause cross-linking during subsequent melt-blending with PET/PBT.

G PBB Poly(PBB-A) (High Br Content) GasPhase Gas Phase Action (Radical Quenching) PBB->GasPhase Releases HBr HCCP Polyphosphazene (P-N-Cl Synergy) HCCP->GasPhase Releases N2/Cl radicals CondPhase Condensed Phase Action (Char Formation) HCCP->CondPhase Crosslinks to Char Fire Fire Suppression (Reduced Heat Release) GasPhase->Fire CondPhase->Fire

Mechanistic pathways of flame retardancy for PBB-A and HCCP polymers.

Application 2: Hypercrosslinked Polymers (HCPs)

HCPs are a class of porous organic materials synthesized via extensive Friedel-Crafts alkylation. While TBCMB can act as a crosslinker, its four bulky bromine atoms create severe steric hindrance during network formation, typically restricting the Brunauer–Emmett–Teller (BET) surface area to under 300 m²/g. For advanced applications like CO₂ capture, wastewater treatment, and solid-phase microextraction (SPME), higher porosity is mandatory.

Top Alternatives

1. 1,4-Bis(chloromethyl)benzene (BCMB) BCMB (p-xylylene dichloride) is the gold standard crosslinker for HCPs[7]. By stripping away the bulky bromines of TBCMB, BCMB allows for highly efficient, dense cross-linking. When reacted with aromatic monomers like tetraphenylethylene (TPE) or 1-benzylimidazole, BCMB yields strictly microporous networks with surface areas frequently exceeding 800 m²/g[8],[9].

2. 4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMBP) When mesoporosity (pores between 2–50 nm) is required alongside microporosity to facilitate the rapid mass transfer of large molecules (e.g., phthalate esters or aniline), BCMBP is the superior choice[8],[10]. The causality is structural: the extended π-conjugated biphenyl spacer acts as a rigid strut that prevents the polymer chains from packing too densely, thereby generating larger void volumes and pushing surface areas up to 750–1500 m²/g[10].

Quantitative Comparison: HCP Crosslinkers
CrosslinkerSpacer LengthSteric HindranceTypical BET Surface AreaDominant Pore Structure
TBCMB 1 Benzene RingVery High (4 Br atoms)< 300 m²/gStrictly Microporous
BCMB 1 Benzene RingLow (H atoms)500 - 1000 m²/gMicroporous
BCMBP 2 Benzene RingsLow (H atoms)700 - 1500 m²/gMicro/Mesoporous
Experimental Protocol: One-Step Friedel-Crafts Synthesis of BCMB-based HCPs

This protocol describes the synthesis of an imidazole-based hypercrosslinked ionic polymer used for highly efficient CO₂ conversion[9].

  • Monomer Mixing: Dissolve 5.0 mmol of 1-benzylimidazole and 5.0 mmol of BCMB in 40 mL of 1,2-dichloroethane (DCE) in a 100 mL three-necked flask. Stir at room temperature for 10 minutes to ensure a homogeneous molecular distribution[9].

  • Catalysis: Rapidly add 25.0 mmol of anhydrous FeCl₃. Causality note: FeCl₃ is chosen over AlCl₃ because it provides the optimal Lewis acidity to drive the electrophilic aromatic substitution without causing instantaneous, localized precipitation of low-molecular-weight oligomers.

  • Network Formation: Heat the mixture to 80 °C under magnetic stirring for 24 hours to form the hypercrosslinked network[9].

  • Self-Validating Purification: Collect the resulting dark precipitate via filtration. Transfer the solid to a Soxhlet extractor and reflux with methanol for 24 hours. Validation step: This is not merely a washing step; it is a critical self-validating mechanism. Methanol extraction removes all residual FeCl₃ catalyst and unreacted monomers that would otherwise block the pores. Subsequent N₂ adsorption-desorption analysis must yield a reversible Type I isotherm, definitively proving that the measured porosity is intrinsic to the covalent network and not an artifact of trapped impurities.

G Monomer Aromatic Monomer (e.g., TPE or Imidazole) Reaction Friedel-Crafts Alkylation (FeCl3 in DCE, 80°C, 24h) Monomer->Reaction Crosslinker Crosslinker (BCMB or BCMBP) Crosslinker->Reaction Purification Soxhlet Extraction (Methanol, 24h) Reaction->Purification Removes unreacted monomers & catalyst Validation Self-Validation (FTIR, 13C NMR, BET) Purification->Validation Confirms network formation

Self-validating Friedel-Crafts workflow for hypercrosslinked polymers.

References

  • Guidechem. "1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene". Guidechem Database.
  • Sigma-Aldrich. "Pentabromobenzyl acrylate 95 59447-55-1". Sigma-Aldrich.
  • Baoxu Chemical. "BX FR 1025 Poly(pentabromobenzyl Acrylate), Cas 59447-57-3". Baoxu Chemical.
  • Wikipedia. "Hexachlorophosphazene". Wikipedia.
  • Novista Chemicals. "Poly Pentabromobenzyl Acrylate Proflame-B550". Shandong Novista Chemicals Co.,Ltd.
  • RSC Publishing. "Thin cyclomatrix polyphosphazene films: interfacial polymerization of hexachlorocyclotriphosphazene with aromatic biphenols". Polymer Chemistry.
  • Smolecule. "Buy 1,4-Bis(chloromethyl)benzene | 623-25-6". Smolecule.
  • PubMed. "Construction of hypercrosslinked polymers for high-performance solid phase microextraction of phthalate esters from water samples". J Chromatogr A.
  • RSC Publishing. "Hydroxyl modified hypercrosslinked polymers: targeting high efficient adsorption separation towards aniline". New Journal of Chemistry.
  • University of Lethbridge. "P MAS NMR Spectroscopy of Hexachlorocyclotriphosphazene at Different Stages During Thermal Ring-Opening Polymerization". Uleth.
  • ACS Publications. "Facile One-Step Synthesis of Hyper-Cross-Linked Ionic Polymers with High Ionic Content for Efficient CO2 Conversion". ACS.

Sources

Validation

elemental analysis for confirming the composition of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene

Elemental Analysis of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene: A Methodological Comparison Guide Executive Summary Confirming the structural identity and purity of highly halogenated aromatic compounds requires a...

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Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene: A Methodological Comparison Guide

Executive Summary

Confirming the structural identity and purity of highly halogenated aromatic compounds requires analytical strategies that move beyond standard organic elemental analysis. 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene, a heavily substituted aromatic with a molecular mass of 490.64 g/mol [1], consists of nearly 80% halogens by weight. This guide objectively compares standard CHN analysis, Combustion Ion Chromatography (CIC), and Energy Dispersive X-Ray Fluorescence (ED-XRF), providing researchers with field-validated protocols to overcome catalyst poisoning, matrix interference, and incomplete combustion.

The Analytical Challenge: The "Missing Mass" Dilemma

1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene (C₈H₄Br₄Cl₂) presents a highly skewed stoichiometric profile:

  • Carbon: 19.58%

  • Hydrogen: 0.82%

  • Bromine: 65.14%

  • Chlorine: 14.45%

In traditional organic elemental analysis, high-temperature combustion (the Pregl-Dumas method) converts the sample into gaseous oxides[2]. However, the presence of ~80% halogens introduces severe analytical artifacts:

  • Catalyst Poisoning: Halogens form corrosive hydrogen halides (HCl, HBr) and free diatomic halogens (Cl₂, Br₂) that rapidly exhaust the copper reduction catalyst in standard analyzers[3].

  • Detector Interference: If not completely scrubbed, these gases enter the Thermal Conductivity Detector (TCD), overlapping with water and carbon dioxide peaks, leading to artificially inflated carbon and hydrogen values.

  • The Missing Mass: Even with perfect scrubbing, CHN analysis only validates ~20.4% of the molecule's mass. To definitively confirm the composition and rule out co-precipitating impurities, orthogonal techniques that directly quantify bromine and chlorine are mandatory.

Comparative Technologies for Halogenated Aromatics

G Sample 1,2,4,5-tetrabromo-3,6- bis(chloromethyl)benzene CHN_Combust Pregl-Dumas Combustion (1000°C, O2) Sample->CHN_Combust CIC_Combust Pyrohydrolytic Combustion (1050°C, O2/H2O) Sample->CIC_Combust XRF_Prep Sample Pelleting (Matrix Matched) Sample->XRF_Prep Scrubber Silver Wool Scrubber (Traps Halogens) CHN_Combust->Scrubber TCD GC-TCD Detection Scrubber->TCD Result_CHN Yields %C, %H (Incomplete Profile) TCD->Result_CHN Absorb Alkaline Absorption (NaOH/H2O2) CIC_Combust->Absorb IC Ion Chromatography (Anion Exchange) Absorb->IC Result_CIC Yields %Cl, %Br (Definitive Identity) IC->Result_CIC XRF_Excite X-Ray Excitation XRF_Prep->XRF_Excite Result_XRF Yields %Cl, %Br (Semi-Quantitative) XRF_Excite->Result_XRF

Analytical workflows for highly halogenated aromatics comparing CHN, CIC, and XRF.

  • Combustion Ion Chromatography (CIC): The gold standard for this class of compounds. It couples pyrohydrolytic combustion with an alkaline absorption unit, followed by ion chromatography[4]. It provides simultaneous, highly sensitive quantification of both Cl and Br without matrix interference[5].

  • Modified CHN Analysis: Requires the addition of halogen scrubbers (silver wool) and combustion promoters to prevent the formation of refractory soot. While useful for verifying the carbon/hydrogen backbone, it cannot confirm the halogen stoichiometric ratio.

  • Energy Dispersive X-Ray Fluorescence (ED-XRF): A non-destructive screening tool. While it can detect Cl and Br, quantitative accuracy is heavily dependent on matrix-matched standards[6], making it less reliable for absolute stoichiometric confirmation than CIC.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Combustion Ion Chromatography (CIC)

Causality Focus: Direct combustion of heavily brominated compounds can yield a mixture of HBr and Br₂. An optimized absorption solution is required to drive all halogens to their ionic state (Cl⁻, Br⁻) for accurate IC quantification.

  • Sample Preparation: Weigh 2.0–5.0 mg of the compound into a ceramic sample boat.

  • Pyrohydrolytic Combustion: Introduce the boat into a furnace at 1050°C under an Ar/O₂ atmosphere with a continuous flow of ultra-pure water vapor. Reasoning: The water vapor facilitates the hydrolytic conversion of halogens into hydrogen halides (HX), preventing the formation of stable diatomic halogens.

  • Alkaline Absorption: Route the combustion gases into an absorption vessel containing 10 mL of an alkaline solution (e.g., dilute NaOH with trace H₂O₂)[6]. Reasoning: The basic environment traps the volatile HX gases, while H₂O₂ ensures any residual free Cl₂ or Br₂ is fully reduced/oxidized to measurable halide ions[5].

  • IC Separation: Inject 20 µL of the absorption solution onto a high-capacity anion-exchange column (e.g., IonPac AS19). Utilize a Potassium Hydroxide (KOH) gradient (10 mM to 45 mM) to achieve baseline resolution between the massive bromide peak and the chloride peak.

  • System Validation: Quantify using suppressed conductivity detection. Validate the recovery efficiency prior to sample analysis using a certified reference material (CRM) such as ERM-EC 681k[5].

Protocol B: Modified CHN Analysis for High-Halogen Organics

Causality Focus: Without a combustion promoter, heavily brominated aromatics resist complete oxidation, leading to low carbon yields and refractory soot.

  • Sample Preparation: Weigh 1.5–2.0 mg of the compound into a combustible tin capsule.

  • Promoter Addition: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) directly to the capsule. Reasoning: V₂O₅ acts as a potent oxygen donor, ensuring complete localized combustion of the refractory aromatic ring.

  • Tube Configuration: Pack the primary oxidation tube (1000°C) with a generous layer of silver wool at the cooler downstream end (approx. 400-500°C). Reasoning: Silver quantitatively traps halogens as solid AgCl and AgBr, preventing them from reaching the GC column and TCD[3].

  • System Validation: Calibrate the instrument using a halogen-containing standard (e.g., 4-bromobenzoic acid) to validate the trapping efficiency of the silver scrubber before running the unknown.

Data Presentation & Performance Comparison

Table 1: Theoretical vs. Expected Analytical Recoveries for C₈H₄Br₄Cl₂

ElementTheoretical Mass (%)Modified CHN Expected (%)CIC Expected (%)Diagnostic Value
Carbon 19.58%19.45 - 19.70%N/ALow (Backbone only)
Hydrogen 0.82%0.80 - 0.95%N/ALow (Trace level)
Bromine 65.14%N/A64.80 - 65.50%Critical
Chlorine 14.45%N/A14.20 - 14.70%Critical

Table 2: Technology Comparison Matrix

FeatureModified CHN AnalysisCombustion IC (CIC)ED-XRF
Target Analytes C, H, NCl, Br, F, I, SHeavy elements (Cl, Br)
Sample Destruction YesYesNo
Matrix Effects Low (if properly scrubbed)Low (Complete mineralization)High (Requires matched standards)
Suitability for C₈H₄Br₄Cl₂ Insufficient aloneOptimal / Gold Standard Screening only

Conclusion

For compounds heavily dominated by halogen mass, such as 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene, traditional CHN analysis is inadequate for structural confirmation. While a modified CHN protocol can accurately determine the carbon and hydrogen backbone, Combustion Ion Chromatography (CIC) is the mandatory orthogonal technique. By utilizing high-temperature pyrohydrolysis and alkaline absorption, CIC provides the definitive, interference-free quantification of bromine and chlorine required to validate the compound's stoichiometry and purity.

References

  • Title: 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (CID 3016089) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Elemental analysis: operation & applications Source: Elementar URL: [Link]

  • Title: CHNS Elemental Analysers Source: The Royal Society of Chemistry URL: [Link]

  • Title: Trace Elemental Instruments: Combustion Ion Chromatography Analysis Source: TE Instruments URL: [Link]

  • Title: Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography Source: Oxford Academic (Journal of Chromatographic Science) URL: [Link]

  • Title: Characterization of Some Real Mixed Plastics from WEEE: A Focus on Chlorine and Bromine Determination by Different Analytical Methods Source: MDPI (Materials) URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Halogenated Aromatic Compounds: Kinetic Studies in SNAr and Cross-Coupling

Halogenated aromatic compounds (aryl halides, Ar–X) are indispensable building blocks in modern drug discovery, agrochemical development, and materials science. Their utility stems from their ability to act as versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Halogenated aromatic compounds (aryl halides, Ar–X) are indispensable building blocks in modern drug discovery, agrochemical development, and materials science. Their utility stems from their ability to act as versatile electrophiles in two divergent, yet complementary, reaction paradigms: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Negishi).

However, all halogens do not perform equally. The choice of the halogen leaving group—fluorine, chlorine, bromine, or iodine—profoundly dictates the kinetic profile, mechanistic pathway, and ultimate success of the reaction. This guide objectively compares the reactivity of these halogenated alternatives, grounded in empirical kinetic studies, to help synthetic chemists strategically select the optimal precursor for their specific workflows.

The Dichotomy of Reactivity: SNAr vs. Oxidative Addition

The performance of an aryl halide is fundamentally governed by the rate-determining step (RDS) of the chosen reaction pathway. The kinetic trends for SNAr and palladium-catalyzed cross-coupling are exact opposites, driven by entirely different physicochemical properties.

SNAr: Driven by Electronegativity

In a classical SNAr reaction, the RDS is typically the initial nucleophilic attack on the aromatic ring to form an anionic intermediate (the Meisenheimer complex)[1]. Because the carbon-halogen bond is not broken in this rate-determining step, bond strength is largely irrelevant. Instead, the inductive electron-withdrawing effect (-I) of the halogen is paramount. Fluorine, being the most electronegative element, highly polarizes the C–F bond and stabilizes the accumulating negative charge in the transition state. Consequently, fluorobenzenes react orders of magnitude faster than their chlorinated or brominated counterparts.

Cross-Coupling: Driven by Bond Dissociation Energy (BDE)

Conversely, in palladium-catalyzed cross-coupling, the RDS is often the oxidative addition of the Ar–X bond to the Pd(0) center[2]. This step requires the physical cleavage of the carbon-halogen bond. Therefore, the Bond Dissociation Energy (BDE) dictates the kinetics. Aryl iodides, possessing the weakest C–X bond, undergo oxidative addition rapidly, while aryl fluorides are typically inert under standard conditions due to the exceptionally strong C–F bond.

Reactivity cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_CrossCoupling Pd-Catalyzed Cross-Coupling ArX Aryl Halide (Ar-X) Starting Material SNAr_RDS Rate-Determining Step: Nucleophilic Attack (Addition) ArX->SNAr_RDS CC_RDS Rate-Determining Step: Oxidative Addition (C-X Cleavage) ArX->CC_RDS SNAr_Trend Kinetic Reactivity: Ar-F >> Ar-Cl ≈ Ar-Br > Ar-I SNAr_RDS->SNAr_Trend SNAr_Cause Driving Force: Electronegativity (-I Effect) SNAr_Trend->SNAr_Cause CC_Trend Kinetic Reactivity: Ar-I > Ar-Br > Ar-Cl >> Ar-F CC_RDS->CC_Trend CC_Cause Driving Force: Bond Dissociation Energy (BDE) CC_Trend->CC_Cause

Caption: Mechanistic divergence of aryl halides in SNAr versus transition-metal cross-coupling.

Quantitative Comparison of Aryl Halide Reactivity

To facilitate objective decision-making in synthetic route design, the following table summarizes the key thermodynamic parameters and relative kinetic performance of the four primary aryl halides.

Table 1: Comparative Reactivity Metrics for Aryl Halides
Halogen AlternativeC–X Bond Dissociation Energy (kcal/mol)Pauling ElectronegativityRelative SNAr ReactivityRelative Pd(0) Oxidative Addition Reactivity
Fluorine (Ar–F) ~1263.98Very High ( 102−103 )Inert / Very Low
Chlorine (Ar–Cl) ~963.16Moderate (1)Low (Requires specialized ligands)
Bromine (Ar–Br) ~812.96Moderate (~1)High ( 102 )
Iodine (Ar–I) ~652.66Low (~0.2)Very High ( 104 )

Insights from Kinetic Studies

SNAr Kinetics and Phase-Transfer Catalysis

Recent computational and kinetic studies reveal that while chlorinated and brominated aromatics often proceed via a stepwise addition-elimination mechanism, fluorinated aromatics can sometimes favor a concerted substitution pathway depending on the solvation environment[1]. Under phase-transfer catalysis (PTC) conditions, the pseudo-first-order kinetics of SNAr reactions demonstrate a clear nucleofugicity scale. The observed rate constants ( kobs​ ) are linearly related to the nucleophile concentration in the organic phase, with reactivity heavily favoring the more hydrophilic and electronegative fluorides ( F−>Cl−>Br−>I− )[3].

Oxidative Addition Kinetics in Cross-Coupling

The kinetics of oxidative addition to palladium have been extensively mapped using electrochemical techniques and stopped-flow spectroscopy. For instance, the oxidative addition of aryl halides to Pd(0) macrocyclic complexes demonstrates a strict reactivity order of PhI > PhBr >> PhCl[2].

Interestingly, recent advancements have expanded this kinetic profiling to odd-electron palladium species. Cryo stopped-flow UV-Vis spectroscopic studies have successfully monitored the rapid oxidative addition of aryl bromides to mononuclear Pd(I) centers, generating isolable Pd(III) organometallic complexes[4]. Furthermore, in Negishi cross-coupling, kinetic measurements indicate that the formation of anionic Pd-ate complexes significantly accelerates the oxidative addition step, shifting the traditional understanding of the catalytic cycle[5].

Experimental Methodology: Self-Validating Kinetic Profiling

To ensure trustworthiness and reproducibility when comparing halogen reactivity, researchers must employ self-validating kinetic assays. Below is a standardized protocol for measuring the pseudo-first-order kinetics of oxidative addition using Stopped-Flow UV-Vis Spectroscopy.

Protocol Step1 1. Reagent Prep Isolate Catalyst & Ar-X Step2 2. Stopped-Flow Rapid Injection (<1 ms) Step1->Step2 Step3 3. Spectroscopy UV-Vis Absorbance Decay Step2->Step3 Step4 4. Kinetic Fit Pseudo-First-Order Model Step3->Step4

Caption: Standard workflow for stopped-flow UV-Vis kinetic analysis of oxidative addition.

Protocol: Stopped-Flow UV-Vis Kinetic Analysis of Oxidative Addition
  • Preparation of Anaerobic Solutions: Prepare the Pd(0) catalyst (e.g., Pd(PPh3​)4​ ) and the aryl halide in anhydrous, degassed solvent (e.g., THF) inside a nitrogen-filled glovebox.

    • Causality: Oxygen readily oxidizes Pd(0) to Pd(II), which would artificially inflate the disappearance rate of the catalyst and invalidate the kinetic data.

  • Establishing Pseudo-First-Order Conditions: Ensure the concentration of the aryl halide is at least 10-fold greater than the Pd(0) complex ( [Ar−X]≫[Pd] ).

    • Causality: Flooding the system with Ar–X ensures its concentration remains effectively constant during the reaction. This simplifies the rate law to Rate=kobs​[Pd] , allowing for accurate determination of the intrinsic rate constant without complex bimolecular modeling.

  • Stopped-Flow Mixing: Rapidly inject equal volumes of both solutions into the optical cell using a stopped-flow apparatus.

    • Causality: Oxidative addition of Ar–I and Ar–Br can occur on the millisecond timescale; manual mixing is too slow to capture the initial rate kinetics accurately.

  • Spectroscopic Monitoring & Validation: Monitor the decay of the Pd(0) absorbance band (e.g., at 315 nm) over time.

    • Validation Check: Verify the presence of an isosbestic point in the time-resolved spectra. An isosbestic point confirms a clean A→B conversion without the buildup of long-lived intermediates or off-target side products.

  • Kinetic Modeling: Fit the absorbance decay curve to a single exponential function to extract kobs​ . Repeat at varying concentrations of Ar–X to derive the second-order rate constant ( k2​ ).

Strategic Guide for Drug Developers

When designing a synthetic route for a novel active pharmaceutical ingredient (API):

  • Choose Aryl Fluorides when your strategy relies on functionalizing an electron-deficient aromatic ring via nucleophiles (amines, alkoxides). The robust C–F bond will survive subsequent metal-catalyzed steps.

  • Choose Aryl Bromides or Iodides when your strategy relies on building carbon-carbon or carbon-heteroatom bonds via transition-metal catalysis.

  • Choose Aryl Chlorides when cost and availability are primary concerns at scale, provided you have access to specialized, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) capable of accelerating the natively slow oxidative addition of the C–Cl bond.

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Safety & Regulatory Compliance

Safety

1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene proper disposal procedures

As a Senior Application Scientist, establishing rigorous, scientifically grounded protocols for chemical management is paramount. The handling and disposal of highly halogenated aromatic compounds, such as 1,2,4,5-Tetrab...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous, scientifically grounded protocols for chemical management is paramount. The handling and disposal of highly halogenated aromatic compounds, such as 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene , require strict adherence to environmental health and safety (EHS) standards.

This guide provides the necessary operational framework, mechanistic reasoning, and step-by-step methodologies for the safe laboratory management and disposal of this specific compound.

Chemical Hazard Profile & Mechanistic Causality

To design a self-validating disposal system, we must first understand the molecular behavior of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (C8H4Br4Cl2)[1]. The hazards associated with this molecule stem from two distinct structural features:

  • Bis(chloromethyl) Groups (Benzylic Reactivity): The two chloromethyl (-CH2Cl) substituents are benzylic halides. Due to the stability of the intermediate benzylic carbocation (in SN​1 pathways) and low steric hindrance (in SN​2 pathways), these groups are highly reactive alkylating agents. In biological systems, alkylating agents can covalently bind to nucleophilic sites on DNA and proteins, presenting severe toxicity and mutagenic risks. Furthermore, they can slowly hydrolyze in the presence of moisture to release corrosive hydrogen chloride (HCl) gas.

  • Tetrabromoaromatic Core (Thermal Stability & Dioxin Risk): The heavily brominated benzene ring imparts significant thermal stability and environmental persistence. If incinerated at insufficient temperatures (typically between 400°C and 800°C), halogenated aromatics can undergo radical recombination to form highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). Therefore, disposal requires specialized high-temperature incineration to ensure complete molecular destruction.

Quantitative Data & Safety Parameters

Before initiating any disposal protocol, laboratory personnel must verify the physical parameters and required Personal Protective Equipment (PPE).

ParameterSpecification / RequirementCausality / Rationale
Molecular Weight 490.64 g/mol [2]High mass due to heavy halogenation (4 Br, 2 Cl atoms).
Waste Classification Halogenated Organic WasteMust be segregated to prevent incompatible reactions and ensure proper incineration routing.
Primary Hazards Alkylating Agent, Corrosive, Environmental ToxinReacts with nucleophiles; hydrolyzes to HCl; persistent in aquatic environments.
Required PPE Nitrile/Neoprene double gloves, chemical splash goggles, lab coat, fume hoodPrevents dermal absorption of alkylating agents and inhalation of potential HCl off-gassing.
Incompatible Materials Strong bases, strong oxidizers, active metals (e.g., Na, K)Can trigger violent exothermic substitution or elimination reactions.

Step-by-Step Laboratory Disposal Methodology

This protocol establishes a closed-loop, self-validating system for waste management. Every step is designed to mitigate the specific chemical risks outlined above.

Phase 1: Segregation and Primary Containment

  • Isolate the Waste Stream: Ensure the waste container is strictly designated for Halogenated Organic Waste. Do not mix with non-halogenated solvents (e.g., acetone, ethanol) to minimize the volume of waste requiring expensive high-temperature treatment.

  • Select the Receptacle: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Causality: Standard plastics may degrade upon prolonged exposure to halogenated aromatics, and amber glass prevents potential UV-catalyzed radical reactions involving the benzylic chlorides.

  • Moisture Exclusion: Ensure the waste container is kept tightly sealed when not in active use. Causality: Prevents atmospheric moisture from hydrolyzing the chloromethyl groups, which would pressurize the container with HCl gas.

Phase 2: Labeling and Secondary Accumulation 4. Regulatory Labeling: Affix a standardized hazardous waste label. Explicitly write: "Halogenated Organic Waste: Contains 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (Alkylating Agent / Corrosive)." 5. Secondary Containment: Place the primary waste container inside a secondary containment tray made of chemically resistant material (e.g., polypropylene) capable of holding 110% of the primary container's volume. 6. Ventilated Storage: Store the accumulation tray in a dedicated, continuously ventilated flammables/corrosives cabinet until EHS pickup.

Phase 3: EHS Transfer and Final Destruction 7. Chain of Custody: Transfer the logged container to your institutional Environmental Health and Safety (EHS) department or a certified commercial waste vendor. 8. High-Temperature Incineration (Vendor Requirement): The waste must be routed to a facility capable of sustaining temperatures >1100°C with a minimum residence time of 2 seconds. Causality: This specific thermal profile is scientifically required to cleave the strong C-Br and C-Cl bonds and prevent the thermodynamic formation of brominated/chlorinated dioxins. 9. Effluent Scrubbing: Ensure the incineration facility utilizes alkaline gas scrubbers (e.g., NaOH or Ca(OH)2 sprays). Causality: Complete combustion of this molecule yields high volumes of HBr and HCl gases, which must be neutralized to prevent acid rain emissions.

Waste Stream Management Workflow

The following diagram illustrates the logical progression of the chemical from laboratory generation to safe environmental neutralization.

WasteWorkflow Gen Waste Generation: 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene Seg Segregation: Halogenated Organic Waste Stream Gen->Seg Immediate Cont Containment: HDPE / PTFE-Lined Glass Seg->Cont Transfer Store Storage: Ventilated Accumulation Area Cont->Store Secondary Containment EHS EHS Transfer: Professional Waste Management Store->EHS Scheduled Pickup Inc High-Temp Incineration (>1100°C, 2 sec residence) EHS->Inc Transport Scrub Alkaline Gas Scrubbing (Neutralize HCl / HBr) Inc->Scrub Exhaust Gas Disp Final Ash/Effluent Secure Landfill Scrub->Disp Solid/Liquid Waste

Workflow for the segregation, containment, and high-temperature incineration of halogenated waste.

References

  • National Center for Biotechnology Information. "1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene - PubChem Compound Summary for CID 3016089." PubChem, [Link].

  • Global Substance Registration System (GSRS). "1,2,4,5-TETRABROMO-3,6-BIS(CHLOROMETHYL)BENZENE." National Institutes of Health, [Link].

Sources

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